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  • Product: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid
  • CAS: 193885-36-8

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid: A 2-Arylpropanoic Acid Derivative in Drug Discovery

Executive Summary 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS: 193885-36-8) is a highly specialized chemical building block utilized in advanced drug discovery and pharmacological profiling[1]. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS: 193885-36-8) is a highly specialized chemical building block utilized in advanced drug discovery and pharmacological profiling[1]. Structurally, it merges a 1,4-benzodioxane ring—a privileged, evergreen scaffold in medicinal chemistry known for modulating various central and peripheral receptors[2]—with a propanoic acid moiety. This specific structural arrangement classifies the molecule as a 2-arylpropanoic acid (commonly known as a "profen").

While primarily deployed as a research intermediate[3], its pharmacophore dictates a predictable and highly targetable mechanism of action analogous to classic non-steroidal anti-inflammatory drugs (NSAIDs)[4]. This whitepaper dissects the core mechanisms, structural pharmacology, and self-validating experimental workflows required to evaluate this compound's activity against its primary putative targets: Cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Structural Pharmacology & Rationale

The intelligent design of assays for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid requires an understanding of its dual-component pharmacophore:

  • The Propanoic Acid Moiety: The acidic carboxylate group is the primary anchoring point, forming critical electrostatic interactions with the Arg120 residue in the hydrophobic channel of COX enzymes[4]. Furthermore, the α -methyl group introduces a chiral center. In profens, the (S)-enantiomer is almost exclusively the eutomer for COX inhibition, while the (R)-enantiomer often undergoes unidirectional metabolic chiral inversion in vivo[4].

  • The 1,4-Benzodioxane Ring: Unlike the simple phenyl ring of ibuprofen, the oxygen-rich benzodioxane system alters the molecule's electron density, lipophilicity (LogP), and hydrogen-bonding potential. This steric bulk has the potential to shift selectivity toward the slightly larger active site of COX-2 or enhance binding affinity within the lipophilic ligand-binding domain (LBD) of nuclear receptors.

Primary Mechanism of Action: Cyclooxygenase (COX-1/COX-2) Inhibition

As a 2-arylpropanoic acid, the primary mechanism of action is the competitive, reversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2)[4]. By occupying the cyclooxygenase active site, the compound prevents arachidonic acid from accessing the catalytic tyrosine residue (Tyr385), thereby halting the oxygenation step that forms Prostaglandin G2 (PGG2).

COX_Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Enzyme) AA->COX Catalysis PGG2 PGG2 / PGH2 (Intermediates) COX->PGG2 Oxygenation Prostaglandins Prostaglandins (PGE2, PGI2, TXA2) PGG2->Prostaglandins Isomerization Inhibitor 2-(2,3-Dihydro-1,4-benzodioxin-6-yl) propanoic acid Inhibitor->COX Competitive Inhibition

Figure 1: Mechanism of COX-1/2 inhibition by 2-arylpropanoic acid derivatives.

Self-Validating Protocol: In Vitro Fluorometric COX Inhibitor Assay

To empirically validate the COX inhibitory profile of this compound, a fluorometric assay leveraging the peroxidase activity of COX is required.

Causality & Logic: Instead of measuring prostaglandin output directly (which requires expensive ELISA kits), this assay measures the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin. This conversion is coupled to the reduction of PGG2 to PGH2 by the peroxidase active site of the COX enzyme. If the benzodioxane compound successfully inhibits the initial cyclooxygenase step, no PGG2 is formed, and fluorescence is proportionally reduced.

Step-by-Step Methodology:

  • Holoenzyme Reconstitution: Incubate recombinant human COX-1 or COX-2 with Hematin ( 1μM ) in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C. Rationale: Hematin is an essential cofactor required to reconstitute the active holoenzyme.

  • Inhibitor Incubation: Add serial dilutions of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (ranging from 0.1μM to 100μM ). Include Indomethacin ( 10μM ) as a positive control for COX-1, and Celecoxib ( 10μM ) for COX-2. Incubate for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding a master mix of Arachidonic Acid ( 100μM ) and ADHP ( 10μM ).

  • Fluorometric Detection: Immediately read the plate kinetically for 5 minutes at excitation 535 nm and emission 587 nm.

  • Data Validation: Calculate the Z'-factor using the vehicle control (100% activity) and the positive control (0% activity). A Z'-factor >0.5 validates the structural integrity of the assay.

Assay_Workflow Step1 Step 1: Holoenzyme Reconstitution Hematin + COX-1/2 Step2 Step 2: Inhibitor Incubation Add Benzodioxane Propanoic Acid Step1->Step2 Step3 Step 3: Substrate Addition Arachidonic Acid + ADHP Step2->Step3 Step4 Step 4: Fluorometric Detection Resorufin Fluorescence (535/587 nm) Step3->Step4

Figure 2: Step-by-step workflow for the fluorometric COX inhibitor screening assay.

Secondary Mechanism: PPARγ Modulation

Beyond COX inhibition, 2-arylpropanoic acids frequently exhibit off-target polypharmacology as partial agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The lipophilic benzodioxane tail mimics the fatty acid chains of endogenous PPARγ ligands, allowing it to dock into the hydrophobic Y-shaped pocket of the PPARγ LBD.

PPAR_Pathway Ligand Benzodioxane Propanoic Acid (Putative Ligand) PPAR PPARγ LBD (Cytosol/Nucleus) Ligand->PPAR Agonist Binding Complex PPARγ-RXR Heterodimer + Coactivators PPAR->Complex Heterodimerization RXR RXRα (Coreceptor) RXR->Complex PPRE PPRE Binding (DNA) Complex->PPRE DNA Binding Transcription Target Gene Transcription (Metabolic Regulation) PPRE->Transcription Activation

Figure 3: Putative PPARγ activation pathway by benzodioxane-based profens.

Self-Validating Protocol: TR-FRET Competitive Binding Assay

To isolate the direct binding kinetics of the compound to PPARγ without the confounding variables of cell-based assays, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality & Logic: The benzodioxane moiety may inherently absorb UV light or exhibit autofluorescence. TR-FRET utilizes a lanthanide (Terbium) donor with a long emission half-life. By introducing a time delay (e.g., 100 µs) before measuring emission, short-lived background autofluorescence from the test compound decays entirely, ensuring absolute signal trustworthiness.

Step-by-Step Methodology:

  • Complex Formation: Mix GST-tagged PPARγ-LBD with a Terbium-labeled anti-GST antibody in a 384-well plate.

  • Tracer Addition: Add a fluorescent PPARγ tracer (a known high-affinity ligand conjugated to a fluorophore that acts as the FRET acceptor).

  • Compound Competition: Introduce 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid. If the compound binds to the LBD, it competitively displaces the tracer.

  • Detection: Excite at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor) after a 100 µs delay. Calculate the 520/495 emission ratio. A decrease in the ratio confirms competitive binding.

Quantitative Data Summary

To benchmark 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid against established clinical profens, Table 1 synthesizes its known physicochemical properties[1] alongside extrapolated pharmacological metrics based on structure-activity relationships (SAR).

Table 1: Comparative Pharmacological Profile (Putative vs. Standard Profens)

CompoundMolecular FormulaMolecular WeightCOX-1 IC50 (µM)COX-2 IC50 (µM)LogP (calc)
Ibuprofen C13H18O2206.28 g/mol 12.080.03.97
Naproxen C14H14O3230.26 g/mol 2.21.33.18
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid C11H12O4208.21 g/mol 15.5 (Est.)45.0 (Est.)2.85

(Note: IC50 values for the benzodioxane derivative are estimated based on structural homology to standard profens to guide initial assay concentration ranges. Molecular weight and formula are verified chemical properties[1].)

References

  • MDPI - International Journal of Molecular Sciences. "Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors." Int. J. Mol. Sci. 2022.[Link]

  • European Journal of Medicinal Chemistry. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." Eur J Med Chem. 2020.[Link]

Sources

Exploratory

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid physicochemical properties and chemical structure

An In-depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid Abstract This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, a molecule of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, a molecule of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, it presents detailed, field-proven protocols for its analytical characterization, designed to meet the rigorous standards of researchers and pharmaceutical scientists. The biological context is also explored, with a focus on the role of this scaffold as a GPR40 agonist, highlighting its therapeutic potential in metabolic diseases such as type 2 diabetes.

Chemical Identity and Molecular Structure

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is an organic compound featuring a propanoic acid moiety attached to a 2,3-dihydro-1,4-benzodioxin core. This unique combination of a flexible, saturated heterocyclic ring fused to an aromatic system, along with a chiral carboxylic acid side chain, imparts specific chemical and biological properties that are actively being explored in drug discovery.

IdentifierValueSource
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acidN/A
CAS Number 193885-36-8[1][2]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Canonical SMILES CC(C1=CC2=C(C=C1)OCCC2)C(=O)ON/A

Molecular Structure:

The structure consists of three key regions:

  • The Benzodioxin Core: A bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This core is largely hydrophobic.

  • The Propanoic Acid Side Chain: This introduces a carboxylic acid functional group, which is ionizable and contributes to the molecule's acidic properties and potential for hydrogen bonding.

  • A Chiral Center: The alpha-carbon of the propanoic acid (the carbon atom to which the carboxyl group and the benzodioxin ring are attached) is a stereocenter. Therefore, the molecule can exist as two enantiomers, (S) and (R), which may exhibit different biological activities.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structural components—the hydrophobic benzodioxin scaffold and the polar propanoic acid group.

PropertyEstimated Value / DescriptionRationale and Insights
Appearance White to off-white solidBased on related benzodioxin derivatives like 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid, which appears as pale yellow crystals[3].
Melting Point Not experimentally determined. Likely in the range of 90-120 °C.Aromatic carboxylic acids of similar molecular weight typically fall within this range. The related acetic acid derivative melts at 81-88 °C[3].
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF.The carboxylic acid group provides some aqueous solubility, but the larger, nonpolar benzodioxin ring dominates, favoring solubility in organic media.
pKa ~4.8The acidity is primarily determined by the carboxylic acid group. The pKa of propanoic acid is 4.88, and substitution on the aromatic ring is not expected to alter this value dramatically[4].
LogP (Octanol-Water Partition Coefficient) ~2.0 - 2.5 (Predicted)This value indicates moderate lipophilicity, a common feature in orally bioavailable drug candidates.

Synthesis and Characterization Workflow

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is not explicitly detailed in publicly available literature. However, a logical synthetic pathway can be proposed based on established organic chemistry principles, starting from commercially available 1,4-benzodioxan. The subsequent analytical workflow is crucial for confirming the structure and purity of the final compound.

G cluster_synthesis Proposed Synthetic Pathway cluster_analysis Analytical Characterization A 1,4-Benzodioxan B 6-Acetyl-1,4-benzodioxan A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C Intermediate Thioamide B->C Willgerodt-Kindler Reaction (Sulfur, Morpholine) D 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid C->D Acidic Hydrolysis (HCl, H₂O) E Crude Product D->E Proceed to Analysis F RP-HPLC Analysis E->F H LC-MS Analysis E->H J ¹H NMR / ¹³C NMR E->J G Purity Assessment (>95%) F->G I Molecular Weight Confirmation H->I K Structural Elucidation J->K

Caption: Proposed synthesis and analysis workflow.

Experimental Protocol: Purity and Identity Verification by RP-HPLC

Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small molecule drug candidates. A C18 column is chosen for its excellent retention of hydrophobic molecules like the benzodioxin core. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid, ensuring a single, well-defined peak shape and consistent retention time. UV detection is ideal due to the strong absorbance of the aromatic ring system.

Methodology:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm[5].

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: 90% to 20% B

      • 20-25 min: Hold at 20% B for column re-equilibration.

  • Data Analysis:

    • Integrate the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. The result should be ≥95% for use in biological assays.

Self-Validation: This protocol is self-validating through system suitability tests. Before running the sample, multiple injections of a standard should demonstrate consistent retention times (RSD < 1%), peak areas (RSD < 2%), and theoretical plates (>2000), ensuring the reliability of the analytical system.

Biological Context and Therapeutic Potential

The primary interest in this molecular scaffold comes from its demonstrated activity as an agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

Mechanism of Action: GPR40 is highly expressed in pancreatic β-cells. Its activation by fatty acids enhances glucose-stimulated insulin secretion (GSIS). This mechanism is highly attractive for the treatment of type 2 diabetes mellitus because it is glucose-dependent, meaning it promotes insulin release primarily when blood sugar is high, thereby minimizing the risk of hypoglycemia.

A study published in Bioorganic & Medicinal Chemistry detailed the design and optimization of 2,3-dihydrobenzo[b][1][2]dioxine propanoic acids as novel GPR40 agonists.[6] The research identified analogues that exhibited potent agonistic activity and high selectivity.[6] Further evaluation of lead compounds demonstrated excellent pharmacokinetic profiles and significant glucose-lowering efficacy in animal models, establishing this chemical class as a promising candidate for further development.[6]

G cluster_0 Pancreatic β-Cell GPR40 GPR40 Receptor PLC PLC Activation GPR40->PLC IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Insulin Insulin Granule Exocytosis Ca2->Insulin Ligand 2-(...)-propanoic acid (Agonist) Ligand->GPR40 Binds & Activates

Caption: Simplified GPR40 signaling pathway.

Conclusion

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid represents a valuable chemical scaffold with significant therapeutic potential, particularly in the field of metabolic diseases. Its unique structural and physicochemical properties make it an attractive starting point for the design of selective and effective GPR40 agonists. The analytical methodologies outlined in this guide provide a robust framework for its synthesis and characterization, ensuring the high standards of quality and purity required for advanced drug discovery and development programs.

References

  • (s)-2-amino-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)propanoic acid. (n.d.). Chemdad. Retrieved April 5, 2026, from [Link]

  • Zhang, L., et al. (2018). Design and optimization of 2,3-dihydrobenzo[b][1][2]dioxine propanoic acids as novel GPR40 agonists with improved pharmacokinetic and safety profiles. Bioorganic & Medicinal Chemistry, 26(23-24), 6035-6047. DOI: 10.1016/j.bmc.2018.10.019. Available at: [Link]

  • 3-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid. (n.d.). Molport. Retrieved April 5, 2026, from [Link]

  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

  • Propionic Acid. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved April 5, 2026, from [Link]

  • Propionic acid. (n.d.). In Wikipedia. Retrieved April 5, 2026, from [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. (n.d.). PubChem. Retrieved April 5, 2026, from [Link]

  • Vavilova, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4616. Available at: [Link]

  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Retrieved April 5, 2026, from [Link]

  • Rehman, A., et al. (2019). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Retrieved April 5, 2026, from [Link]

  • Reddy, G. S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of separation science, 34(5), 551-557. Available at: [Link]

  • Propanoic acid - Substance Details. (2023). US EPA. Retrieved April 5, 2026, from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319-2330. Available at: [Link]

  • Lee, J. H., et al. (2020). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmaceutical Investigation, 50, 429-435. Available at: [Link]

  • Schogor, A., & Sulyok, M. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 1199-1211. Available at: [Link]

Sources

Foundational

An Investigational Guide to the In Vitro Pharmacology and Pharmacokinetics of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

A Hypothetical Framework for Preclinical Evaluation Disclaimer: Publicly available data on the specific in vitro pharmacology and pharmacokinetics of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is limited. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Framework for Preclinical Evaluation

Disclaimer: Publicly available data on the specific in vitro pharmacology and pharmacokinetics of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is limited. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for its initial preclinical evaluation. The experimental designs are based on the common activities of structurally related propanoic acid and benzodioxane derivatives, which have shown potential in areas such as cancer and metabolic diseases.

Introduction

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a small molecule featuring a benzodioxane ring system linked to a propanoic acid moiety. While the specific biological targets of this compound are not yet elucidated in public literature, its structural motifs are present in a variety of pharmacologically active agents. The 1,4-benzodioxane scaffold is a versatile feature in medicinal chemistry, known to interact with a range of biological targets.[1] Propanoic acid derivatives have also been investigated for diverse therapeutic applications, including anticancer and antimicrobial activities.[2][3][4][5]

This document provides a comprehensive, hypothetical in vitro testing cascade to elucidate the pharmacological mechanism and pharmacokinetic profile of this compound. We will operate under the hypothesis that the compound is a potential modulator of a G-protein coupled receptor (GPCR), a common target for such scaffolds, and will outline the necessary studies to confirm this and characterize its drug-like properties.

Part 1: In Vitro Pharmacology - Target Identification and Mechanism of Action

Based on the structural similarity to other phenylpropanoic acid derivatives, a plausible hypothesis is that this compound may act as a ligand for a GPCR, such as GPR40, which is involved in metabolic regulation.[6] The following experimental workflow is designed to investigate this hypothesis.

Experimental Workflow for Pharmacological Characterization

A Compound Synthesis and Characterization B Primary Binding Assay (Radioligand Displacement) A->B Test Compound C Functional Assay (Calcium Flux) B->C Determine Affinity (Ki) D Selectivity Profiling (Panel of Related GPCRs) C->D Determine Potency (EC50/IC50) and Efficacy E Mechanism of Action Studies (e.g., Second Messenger Assays) D->E Assess Target Specificity A Compound B Metabolic Stability (Liver Microsomes) A->B C Plasma Protein Binding (Equilibrium Dialysis) A->C D Permeability (Caco-2 Assay) A->D E CYP450 Inhibition (Fluorescent Probes) A->E F Pharmacokinetic Profile B->F C->F D->F E->F

Caption: Standard workflow for in vitro ADME (pharmacokinetics) assessment.

Metabolic Stability in Human Liver Microsomes

Rationale: This assay predicts the extent of first-pass metabolism in the liver, a key determinant of oral bioavailability.

Protocol:

  • Reaction Mixture: In a 96-well plate, a reaction mixture containing human liver microsomes and NADPH (a cofactor for metabolic enzymes) in phosphate buffer is prepared.

  • Compound Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the reaction mixture and incubated at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted, and the half-life (t1/2) and intrinsic clearance are calculated.

Plasma Protein Binding by Equilibrium Dialysis

Rationale: The extent of binding to plasma proteins affects the free concentration of a drug available to act on its target and to be metabolized or excreted.

Protocol:

  • Apparatus Setup: An equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: The test compound is added to human plasma in one chamber, and buffer is added to the other chamber.

  • Incubation: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of bound and unbound drug is calculated from the concentrations in the two chambers.

Hypothetical Data Summary

The following tables present a hypothetical summary of the in vitro pharmacology and pharmacokinetics data for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Table 1: Hypothetical In Vitro Pharmacology Data

AssayTargetParameterResult
Radioligand BindingHuman GPR40Ki50 nM
Calcium FluxHuman GPR40EC50 (Agonist)150 nM
Calcium FluxHuman GPR40% Efficacy85%

Table 2: Hypothetical In Vitro Pharmacokinetics Data

AssayMatrixParameterResult
Metabolic StabilityHuman Liver Microsomest1/245 min
Plasma Protein BindingHuman Plasma% Unbound5%
Caco-2 Permeability-Papp (A to B)1.5 x 10^-6 cm/s
CYP3A4 Inhibition-IC50> 10 µM

Conclusion

This investigational guide outlines a foundational suite of in vitro experiments to characterize the pharmacology and pharmacokinetics of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. The proposed workflow, while based on a hypothetical target, provides a robust and logical progression from target identification and mechanism of action studies to a comprehensive ADME profile. The results from these assays would be crucial in determining the potential of this compound as a drug candidate and guiding further preclinical and clinical development.

References

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (n.d.). ScienceDirect.
  • In vitro evaluation of antiproliferative properties of novel organotin(IV) carboxylate compounds with propanoic acid derivatives on a panel of human cancer cell lines. (n.d.). ScienceDirect.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). National Center for Biotechnology Information.
  • Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. (2012, March 19). ACS Publications.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (n.d.). ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid: Molecular Weight and Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolism and excretion (ADME). This guide provides a detailed examination of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, a molecule of interest for its potential applications in medicinal chemistry. Specifically, we will delve into its molecular weight and explore its aqueous solubility profile, offering both theoretical insights and practical methodologies for its determination. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and experimental application, providing a robust framework for researchers in the field.

Molecular and Physicochemical Characteristics

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a carboxylic acid derivative featuring a benzodioxin moiety. This structural combination imparts specific properties that are critical to its behavior in biological systems.

PropertyValueSource
Molecular Formula C11H12O4[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 193885-36-8[1]

The presence of the carboxylic acid group is a key determinant of the molecule's physicochemical properties, particularly its aqueous solubility, which is expected to be pH-dependent. The benzodioxin ring system, while relatively rigid, contributes to the overall lipophilicity of the molecule.

Aqueous Solubility Profile

Aqueous solubility is a critical parameter in drug development, as it directly impacts a drug's bioavailability.[2][3] Poorly soluble compounds often present significant challenges in formulation and can lead to variable and insufficient absorption upon administration.[4]

Given the importance of this parameter, experimental determination is essential. The two primary methods for assessing aqueous solubility are the kinetic and thermodynamic solubility assays.[5][6]

  • Kinetic Solubility: This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[7][8][9] It is often used in the early stages of drug discovery for rapid screening.[6]

  • Thermodynamic Solubility: This method determines the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[4][5] It is considered the "gold standard" for solubility measurement and is crucial for lead optimization and pre-formulation studies.[3]

For a comprehensive understanding of the compound's behavior, determining its thermodynamic solubility is highly recommended.

Experimental Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3][10] The following protocol is a detailed, step-by-step guide for its implementation.

Objective: To determine the equilibrium (thermodynamic) solubility of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in an aqueous buffer at a specific pH and temperature.

Materials:

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant aqueous buffers)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • Scintillation vials or glass vials with screw caps

  • Orbital shaker or vial roller system

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Methodology:

  • Preparation of the Test System:

    • Add an excess amount of solid 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid to a pre-labeled vial. The excess is crucial to ensure that an equilibrium between the solid and dissolved compound can be established.[10]

    • Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or vial roller and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[11]

  • Sample Separation:

    • After incubation, carefully remove the vials from the shaker.

    • Separate the undissolved solid from the saturated solution. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF). Care must be taken to avoid filter sorption, which can be a source of error.[10]

  • Sample Preparation for Analysis:

    • Carefully aspirate the clear supernatant from the centrifuged sample or collect the filtrate.

    • Dilute the supernatant/filtrate with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the analytical method.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Analytical Quantification (HPLC-UV/MS):

    • Analyze the prepared samples and calibration standards by a validated HPLC-UV or LC-MS/MS method.[5][12]

    • A typical reversed-phase HPLC method might use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[5]

    • Construct a calibration curve by plotting the peak area of the analyte against the known concentration of the calibration standards.

    • Determine the concentration of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in the diluted samples by interpolating their peak areas from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in the aqueous buffer by multiplying the determined concentration by the dilution factor.

    • The final solubility is typically reported in µg/mL or µM.[12]

Causality and Self-Validation:

  • Why excess solid? To ensure the solution becomes saturated and reaches equilibrium, providing a true measure of thermodynamic solubility.

  • Why a long incubation time? To allow sufficient time for the dissolution and precipitation processes to reach a steady state.

  • Why filtration or centrifugation? To remove any undissolved particles that could interfere with the analytical measurement and lead to an overestimation of solubility.

  • Why a calibration curve? To ensure accurate quantification of the analyte in the saturated solution.

Workflow Visualization

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Vial B Add Aqueous Buffer A->B Step 1 C Agitate at Constant Temperature (24-72h) B->C Step 2 D Centrifuge or Filter C->D Step 3 E Dilute Supernatant/Filtrate D->E Step 4 F Analyze by HPLC-UV/MS E->F Step 5 G Calculate Solubility from Calibration Curve F->G Step 6

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide has provided a focused overview of the molecular weight and aqueous solubility profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. While a definitive experimentally determined solubility value is not publicly available, the structural characteristics of the molecule allow for informed predictions of its pH-dependent solubility. The detailed experimental protocol for thermodynamic solubility determination using the shake-flask method offers a robust framework for researchers to obtain reliable and accurate data. A thorough understanding and experimental characterization of these fundamental physicochemical properties are indispensable for the successful advancement of this compound in any drug discovery and development program.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Anderson, B. D., & Conradi, R. A. (2011). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Molecular Pharmaceutics, 8(5), 1808–1816. Retrieved from [Link]

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 1013–1020. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6-12. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Wenlock, M. C., & Van den Mooter, G. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

Sources

Foundational

Preliminary Toxicity Profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in Mammalian Cell Lines: An In-depth Technical Guide

Authored by: A Senior Application Scientist Abstract The early-stage assessment of a compound's toxicity is a critical checkpoint in the drug discovery and development pipeline. This guide provides a comprehensive framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The early-stage assessment of a compound's toxicity is a critical checkpoint in the drug discovery and development pipeline. This guide provides a comprehensive framework for establishing a preliminary in vitro toxicity profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. While direct toxicological data for this specific molecule is not extensively available, its structural analogs, including benzodioxane and benzodioxole derivatives, have demonstrated cytotoxic and other biological activities.[1][2][3][4] This necessitates a systematic evaluation of its potential effects on mammalian cells. This document outlines a tiered approach, beginning with a primary assessment of cytotoxicity, followed by an investigation into potential genotoxicity and elucidation of oxidative stress as a possible mechanistic pathway. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to generate a foundational dataset for informed decision-making in preclinical development.

Introduction: Rationale for a Multi-Faceted In Vitro Toxicity Assessment

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a small molecule whose biological activities are not yet fully characterized. The benzodioxin moiety is present in a variety of biologically active compounds, and preliminary studies on related structures suggest a potential for interaction with cellular systems that warrants a thorough toxicological investigation.[2][3] In vitro toxicity testing is a cornerstone of modern preclinical safety assessment, offering a rapid and cost-effective means to identify potential liabilities of new chemical entities.[5] This guide proposes a battery of assays to construct a preliminary toxicity profile, focusing on three key questions:

  • Does the compound kill cells (cytotoxicity)?

  • Does the compound damage genetic material (genotoxicity)?

  • What is a potential mechanism of toxicity?

Answering these questions provides a crucial first look at the compound's safety profile and guides further development.

Tier 1: Primary Cytotoxicity Screening - The MTT Assay

The initial step in any toxicity assessment is to determine the concentration at which a compound elicits a cytotoxic response. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Principle of the MTT Assay

Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. A decrease in metabolic activity is therefore indicative of cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate treatment Treat cells with compound dilutions cell_seeding->treatment compound_prep Prepare serial dilutions of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid compound_prep->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Treat the cells with the various concentrations of the test compound. Include a vehicle control (cells treated with the solvent alone) and a positive control (a known cytotoxic agent).[6]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity
Cell LineExposure Time (hours)IC₅₀ (µM)
HepG2 (Human Liver Carcinoma)24Experimental Value
48Experimental Value
HEK293 (Human Embryonic Kidney)24Experimental Value
48Experimental Value
CHO (Chinese Hamster Ovary)24Experimental Value
48Experimental Value

Tier 2: Genotoxicity Assessment - The In Vitro Micronucleus Assay

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage DNA or chromosomes, which can be a precursor to carcinogenesis.[7][8][9] The in vitro micronucleus assay is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects.[7][10]

Principle of the Micronucleus Assay

Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind during anaphase and are not incorporated into the daughter nuclei.[10] An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation & Harvest cluster_staining Staining & Analysis cell_culture Culture mammalian cells compound_treatment Treat cells with test compound (with and without S9 metabolic activation) cell_culture->compound_treatment cytochalasin_b Add Cytochalasin B to block cytokinesis compound_treatment->cytochalasin_b incubation Incubate to allow for one cell division cytochalasin_b->incubation harvest Harvest and fix cells incubation->harvest staining Stain cells with a DNA-specific dye harvest->staining scoring Score micronuclei in binucleated cells via microscopy or flow cytometry staining->scoring

Caption: Workflow for the in vitro micronucleus assay.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat with at least three concentrations of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, with and without an exogenous metabolic activation system (S9 mix).

  • Blocking Cytokinesis: Add Cytochalasin B to the cultures to block cytokinesis, resulting in an accumulation of binucleated cells that have completed one nuclear division.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cell Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.

Data Presentation: Genotoxicity
Concentration (µM)Without S9 Activation (% Micronucleated Cells)With S9 Activation (% Micronucleated Cells)
Vehicle ControlExperimental ValueExperimental Value
Low ConcentrationExperimental ValueExperimental Value
Mid ConcentrationExperimental ValueExperimental Value
High ConcentrationExperimental ValueExperimental Value
Positive ControlExperimental ValueExperimental Value

Mechanistic Insight: Oxidative Stress Assessment

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, is a common mechanism of drug-induced toxicity.[11][12][13] Measuring ROS production can provide valuable insight into the potential mechanism of any observed cytotoxicity.

Principle of ROS Detection

Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are commonly used to detect intracellular ROS.[14] Once inside the cell, DCFH-DA is deacetylated by esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS present.[14]

Experimental Workflow: ROS Detection Assay

ROS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate probe_loading Load cells with DCFH-DA probe cell_seeding->probe_loading compound_treatment Treat cells with test compound probe_loading->compound_treatment read_fluorescence Measure fluorescence (Ex/Em ~485/535 nm) compound_treatment->read_fluorescence

Caption: Workflow for the ROS detection assay.

Detailed Protocol: ROS Detection Assay
  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Probe Loading: Wash the cells and incubate them with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C.

  • Compound Treatment: Remove the probe solution, wash the cells, and add the test compound at various concentrations. Include a positive control known to induce oxidative stress (e.g., H₂O₂).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

  • Data Analysis: Express the results as a fold increase in fluorescence relative to the vehicle control.

Data Presentation: Oxidative Stress
Concentration (µM)Fold Increase in ROS Production
Vehicle Control1.0
Low ConcentrationExperimental Value
Mid ConcentrationExperimental Value
High ConcentrationExperimental Value
Positive Control (e.g., H₂O₂)Experimental Value

Integrated Data Interpretation and Preliminary Risk Assessment

The data from this battery of tests should be interpreted in an integrated manner to form a preliminary toxicity profile.

  • High Cytotoxicity (Low IC₅₀): If the compound is highly cytotoxic, this may be a significant hurdle for further development, depending on the intended therapeutic index.

  • Genotoxicity: A positive result in the micronucleus assay is a serious finding and would likely necessitate further investigation and could potentially halt development.

  • Oxidative Stress: If the compound induces ROS production at concentrations similar to those causing cytotoxicity, it suggests that oxidative stress may be a key initiating event in the toxicity pathway.

  • No Observed Toxicity: If no significant cytotoxicity, genotoxicity, or oxidative stress is observed at the concentrations tested, this provides initial confidence in the compound's safety profile, although further in vivo testing would still be required.

This preliminary profile is crucial for a "fail early, fail fast" approach, allowing resources to be focused on the most promising and safest lead candidates.[10]

Appendices

Mammalian Cell Line Selection and Culture
  • HepG2 (Human Liver Carcinoma): A widely used cell line for hepatotoxicity studies as the liver is a primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): Represents a non-cancerous cell line and is useful for assessing general cytotoxicity.[5]

  • CHO (Chinese Hamster Ovary): A robust and commonly used cell line in toxicology studies.

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Test Compound Preparation and Handling

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS: 193885-36-8) should be sourced from a reputable supplier.[15][16] A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration and stored appropriately. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Donato, M. T., & Tolosa, L. (2021). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Antioxidants, 10(1), 106.
  • Promega Corporation. Oxidative Stress Assays | Reactive Oxygen Species Detection.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • Taylor & Francis. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. (2024, October 11).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • Donato, M. T., & Tolosa, L. (2021). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Antioxidants (Basel, Switzerland), 10(1), 106.
  • Demystifying ROS Detection: Choosing the Right Method to Unveil Oxid
  • Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
  • Selvita. In Vitro Safety.
  • Synthesis and cytotoxic activity of 1,3-benzodioxole deriv
  • Biocompare. (2024, October 17).
  • Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. (2018, June 25). PMC.
  • FDA. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. (2012, December 20).
  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. (n.d.).
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). MDPI.
  • Sapphire Bioscience. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.
  • BIOZOL. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, CAS [[193885-36-8]].
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. (n.d.). SciELO.
  • SAFETY D
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Propanoic acid: Human health tier II assessment.
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2026, March 3).
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)
  • (PDF) Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (2026, March 20).
  • Propionic acid. (2025, July 8). pentachemicals.

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Protocols & Analytical Methods

Method

Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid: A Detailed Guide for Researchers

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just procedural instructions but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid and its derivatives are of significant interest due to their structural similarity to known anti-inflammatory agents. For instance, the related compound, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, has demonstrated potency comparable to Ibuprofen in in-vivo anti-inflammatory assays.[1] The propanoic acid moiety often enhances the pharmacological profile of bioactive molecules. This guide presents two distinct and reliable synthetic pathways to access this important compound, empowering researchers to explore its potential in various therapeutic areas.

Synthetic Strategy Overview

Two primary synthetic routes are detailed herein, each with its own merits and considerations.

  • Route 1: Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction. This classic approach involves the direct introduction of a three-carbon chain onto the 1,4-benzodioxan scaffold, followed by a rearrangement and hydrolysis to yield the target carboxylic acid.

  • Route 2: Arndt-Eistert Homologation. This elegant method allows for the one-carbon extension of the readily accessible 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid to furnish the desired propanoic acid.

The choice between these routes may depend on the availability of starting materials, desired scale, and familiarity with the required reagents and techniques.

Route 1: Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

This route commences with the electrophilic acylation of the electron-rich 1,4-benzodioxan ring, a foundational reaction in aromatic chemistry.[2] The subsequent Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal carboxylic acid derivative.[3][4]

Workflow for Route 1

Route 1 Workflow A 1,4-Benzodioxan B 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one A->B Friedel-Crafts Acylation (Propanoyl chloride, AlCl3) C 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid B->C Willgerodt-Kindler Reaction (S8, Morpholine) then Hydrolysis

Caption: Synthetic workflow for Route 1.

Part 1: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one (Intermediate 1)

Principle: This step employs a Friedel-Crafts acylation, where the Lewis acid catalyst, aluminum chloride (AlCl₃), activates the propanoyl chloride, generating a highly electrophilic acylium ion that attacks the electron-rich aromatic ring of 1,4-benzodioxan.[5]

Reagent/ParameterQuantity/ValueMolar RatioNotes
1,4-Benzodioxan1.0 eq1.0Starting material.
Propanoyl chloride1.2 eq1.2Acylating agent.
Aluminum chloride (AlCl₃)1.3 eq1.3Lewis acid catalyst.
Dichloromethane (DCM)Anhydrous-Reaction solvent.
Temperature0 °C to rt-Initial cooling to control exothermicity.
Reaction Time4-6 hours-Monitor by TLC.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions. Caution: AlCl₃ reacts vigorously with moisture.

  • Acylating Agent Addition: Add propanoyl chloride dropwise to the stirred suspension of AlCl₃ in DCM.

  • Substrate Addition: Dissolve 1,4-benzodioxan in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one.

Part 2: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (Target Compound)

Principle: The Willgerodt-Kindler reaction involves the conversion of the aryl propyl ketone to a thioamide using sulfur and morpholine.[3][6] The thioamide is then hydrolyzed to the corresponding carboxylic acid.

Reagent/ParameterQuantity/ValueMolar RatioNotes
Intermediate 11.0 eq1.0Starting ketone.
Sulfur (S₈)2.5 eq2.5Reagent.
Morpholine5.0 eq5.0Amine and solvent.
TemperatureReflux-High temperature is required.
Reaction Time12-16 hours-Monitor by TLC.
Hydrolysisaq. NaOH, then HCl-To convert the thioamide to the carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one, sulfur, and morpholine.

  • Heating: Heat the mixture to reflux and maintain for 12-16 hours. The reaction mixture will become dark. Monitor the disappearance of the starting material by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a solution of aqueous sodium hydroxide (e.g., 20%). Heat the mixture to reflux for an additional 6-8 hours to hydrolyze the intermediate thioamide.

  • Work-up: Cool the mixture and pour it into water. Acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Route 2: Arndt-Eistert Homologation

This route provides an alternative pathway by extending the carbon chain of a precursor acetic acid. The Arndt-Eistert synthesis is a classic and reliable method for the homologation of carboxylic acids.[7][8][9]

Workflow for Route 2

Route 2 Workflow D 2-(2,3-Dihydro-1,4- benzodioxin-6-yl)acetic acid E 2-(2,3-Dihydro-1,4- benzodioxin-6-yl)acetyl chloride D->E SOCl2 or (COCl)2 F 1-Diazo-3-(2,3-dihydro-1,4- benzodioxin-6-yl)propan-2-one E->F Diazomethane (CH2N2) G 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid F->G Wolff Rearrangement (Ag2O, H2O)

Caption: Synthetic workflow for Route 2.

Part 1: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (Precursor)

This precursor can be synthesized via a Friedel-Crafts acylation of 1,4-benzodioxan with chloroacetyl chloride, followed by hydrolysis of the resulting α-chloro ketone.

Part 2: Arndt-Eistert Homologation to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Principle: This three-step sequence involves the conversion of the carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. The diazoketone undergoes a silver-catalyzed Wolff rearrangement to a ketene, which is trapped by water to give the homologous carboxylic acid.[10][11]

Reagent/ParameterQuantity/ValueMolar RatioNotes
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid1.0 eq1.0Starting material.
Thionyl chloride (SOCl₂)Excess-For acid chloride formation.
Diazomethane (CH₂N₂)~2.0 eq~2.0Caution: Explosive and toxic.
Silver(I) oxide (Ag₂O)Catalytic-Catalyst for Wolff rearrangement.
Dioxane/Water--Solvent for rearrangement.
Temperature0 °C to reflux-Varies by step.

Step-by-Step Protocol:

  • Acid Chloride Formation: In a round-bottom flask, treat 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid with an excess of thionyl chloride and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Diazoketone Formation: Perform this step in a well-ventilated fume hood with appropriate safety precautions. Dissolve the crude acid chloride in an anhydrous, inert solvent like diethyl ether. Cool the solution to 0 °C. Add a freshly prepared ethereal solution of diazomethane dropwise until the yellow color of diazomethane persists. Stir the reaction at 0 °C for 1 hour. Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Wolff Rearrangement and Hydrolysis: To a suspension of silver(I) oxide in a mixture of dioxane and water, add the solution of the diazoketone dropwise at 50-60 °C. After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and filter to remove the silver catalyst. Acidify the filtrate with hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization to obtain 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Safety Precautions

  • Friedel-Crafts Acylation: Aluminum chloride is a water-reactive and corrosive solid. Handle it in a dry environment. The reaction can be exothermic and should be cooled appropriately.

  • Willgerodt-Kindler Reaction: This reaction is typically performed at high temperatures and may produce hydrogen sulfide, a toxic and flammable gas. Conduct the reaction in a well-ventilated fume hood.

  • Arndt-Eistert Homologation: Diazomethane is highly toxic and explosive. It should only be handled by trained personnel using appropriate safety equipment, including a blast shield. Prepare and use it in solution and avoid using ground-glass joints.

Conclusion

The two synthetic routes outlined provide robust and adaptable methods for the preparation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. The choice of method will depend on the specific needs and capabilities of the research laboratory. By providing detailed protocols and the underlying chemical principles, this guide aims to facilitate the synthesis of this and related compounds for further investigation in drug discovery and development programs.

References

  • Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467.
  • Arndt, F.; Eistert, B. Ber. Dtsch. Chem. Ges.1935, 68, 200-208.
  • Vázquez, M. T.; Rosell, G.; Pujol, M. D. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco1996, 51, 215-217.
  • Carmack, M.; Spielman, M. A. The Willgerodt Reaction. Org. React.1946, 3, 83-107.
  • Bachmann, W. E.; Struve, W. S. The Arndt-Eistert Reaction. Org. React.1942, 1, 38-62.
  • Arndt–Eistert reaction. In Wikipedia; 2023. [Link]

  • Arndt-Eistert Homologation. Slideshare. [Link]

  • Willgerodt-Kindler Reaction. MSU Chemistry. [Link]

  • Arndt-Eistert Reaction. Cambridge University Press & Assessment. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

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Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. The method is suitable for use in research, quality control, and drug development settings. The chromatographic separation was achieved on a C18 column with a gradient elution system comprising an acidified aqueous mobile phase and an organic modifier. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4]

Introduction

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, with a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol , is a chemical compound with potential applications in pharmaceutical research. As with any potential therapeutic agent, a reliable analytical method for its quantification is paramount for ensuring product quality and consistency throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[5]

This application note provides a comprehensive guide for the development and validation of an RP-HPLC method for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. The rationale behind the selection of chromatographic parameters is discussed, and a detailed protocol for method validation is provided to ensure the reliability and integrity of the analytical data.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a propanoic acid derivative.[6] The presence of the carboxylic acid functional group dictates that the pH of the mobile phase will be a critical parameter influencing its retention and peak shape in reversed-phase chromatography.

Method Development

The primary objective of method development is to achieve adequate resolution of the analyte peak from any potential impurities or degradants, with good peak symmetry and a reasonable analysis time.

Chromatographic System
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector is suitable.

  • Column: A C18 column is a good initial choice for the separation of moderately non-polar compounds like the target analyte. A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water. The acidic modifier is crucial for controlling the ionization of the analyte.[7][10]

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[8]

  • Detection: The benzodioxin ring system is expected to have a UV absorbance maximum. A preliminary scan of the analyte solution using a PDA detector will help in selecting the optimal detection wavelength for maximum sensitivity. Based on similar structures, a starting wavelength of around 220-280 nm is recommended.[10][11]

Optimization of Chromatographic Conditions

A systematic approach to optimization involves evaluating the following parameters:

  • Mobile Phase Composition (Gradient Elution): A gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to shorten the analysis time. A scouting gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 20 minutes) can be used to determine the approximate elution time of the analyte.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible retention times.

The final optimized method should provide a sharp, symmetrical peak for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid with a retention time that allows for a reasonable run time.

Method Validation Protocol

Once the HPLC method is developed, it must be validated to demonstrate its suitability for the intended purpose. The validation will be performed according to the ICH Q2(R1) guidelines.[1][2][3][4] The following validation parameters will be assessed:

System Suitability

Before initiating any validation experiments, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[12][13][14][15][16] This is achieved by injecting a standard solution of the analyte multiple times (typically five or six replicate injections).

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time≤ 1.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This can be demonstrated by:

  • Forced Degradation Studies: The analyte is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The chromatograms of the stressed samples are then compared to that of an unstressed standard to ensure that the analyte peak is well-resolved from any degradant peaks.

  • Placebo Analysis: A solution of the placebo (excipients without the active ingredient) is injected to demonstrate the absence of any interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Prepare a series of at least five standard solutions of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation: Plot a calibration curve of the mean peak area versus the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression line.

Table 2: Linearity and Range Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
y-interceptShould be close to zero

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Procedure: A known amount of the analyte is spiked into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them using the developed method.

  • Evaluation: The accuracy is expressed as the percentage recovery of the analyte.

Table 3: Accuracy Acceptance Criteria

Concentration LevelAcceptance Criteria for % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time.

    • Procedure: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration.

    • Evaluation: The precision is expressed as the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

    • Procedure: Repeat the repeatability study on a different day with a different analyst.

    • Evaluation: The RSD of the combined results from both days is calculated.

Table 4: Precision Acceptance Criteria

Precision LevelAcceptance Criteria for RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in method parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 pH unit)

    • Wavelength of detection (e.g., ± 2 nm)

  • Evaluation: The effect of these changes on the system suitability parameters (retention time, peak area, tailing factor) is evaluated. The system suitability criteria should still be met.

Experimental Workflows

MethodDevelopmentWorkflow cluster_prep Preparation cluster_optim Optimization cluster_eval Evaluation Start Define Analytical Target Profile PhysChem Review Physicochemical Properties (pKa, Solubility, UV Spectra) Start->PhysChem InitialCond Select Initial Conditions (Column, Mobile Phase, Detector) PhysChem->InitialCond ScoutGrad Scouting Gradient InitialCond->ScoutGrad PeakShape Evaluate Peak Shape & Resolution ScoutGrad->PeakShape FineTune Fine-Tune Gradient & Isocratic Hold FlowTemp Optimize Flow Rate & Temperature FineTune->FlowTemp SST System Suitability Testing FlowTemp->SST FinalMethod Finalized Method SST->ScoutGrad If SST fails SST->FinalMethod PeakShape->FineTune If needed PeakShape->SST If acceptable caption Figure 1: HPLC Method Development Workflow

Caption: Figure 1: HPLC Method Development Workflow

ValidationProtocol cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness caption Figure 2: HPLC Method Validation Protocol

Caption: Figure 2: HPLC Method Validation Protocol

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. The systematic approach to method development, grounded in the physicochemical properties of the analyte, and the comprehensive validation according to ICH guidelines ensure the generation of high-quality, reproducible data suitable for regulatory submissions and routine quality control.

References

  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Docslib. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • AssayPrism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • ResearchGate. (2026, March 12). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 26). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Retrieved from [Link]

  • PubMed. (2011, March 15). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • ResearchGate. (2017, May 15). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

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Method

Application Notes and Protocols for the Utilization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in Organic Synthesis

Introduction: A Versatile Building Block in Medicinal Chemistry The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its presence is associated with a variety of pharmacological activities, including anti-inflammatory properties. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, in particular, serves as a valuable chiral building block for the synthesis of complex molecular architectures. This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, properties, and key applications of this versatile synthon, with a focus on its use in amide bond formation and esterification reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key characteristics of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.

PropertyValueSource
CAS Number 193885-36-8[2][3]
Molecular Formula C₁₁H₁₂O₄[2][3]
Molecular Weight 208.21 g/mol [2][3]
Appearance White to off-white solid (expected)Inferred from similar compounds
Melting Point 67-69 °C (for the related 3-(2,3-Dihydro-benzo[1][4]dioxin-6-yl)-propionic acid)[5]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxin ring system, the methylene protons of the dioxin ring, and the methine and methyl protons of the propanoic acid side chain. The chemical shifts for the aromatic protons will be in the range of δ 6.5-7.0 ppm. The methylene protons of the dioxin ring typically appear as a multiplet around δ 4.2 ppm.[6][7] The methine proton of the propanoic acid moiety would likely be a quartet, and the methyl protons a doublet. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbons of the dioxin ring, and the carbons of the propanoic acid side chain, including the characteristic carbonyl carbon signal in the range of δ 170-180 ppm.

  • FTIR (KBr): The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹.[8] Characteristic C-O stretching bands for the ether linkages of the dioxin ring will also be present.

Synthesis of the Building Block

The synthesis of racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid has been reported in the literature and serves as the foundational preparation for its use as a building block.[6] The following protocol is a representative procedure based on established synthetic methodologies for related compounds.

Protocol: Synthesis of rac-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

This synthesis involves the alkylation of a phenolic precursor followed by functional group manipulation to yield the target carboxylic acid.

Diagram: Synthetic Pathway to the Target Building Block

Synthesis_Workflow Synthetic Scheme cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Start 2,3-Dihydro-1,4-benzodioxin-6-ol Intermediate1 Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoate Start->Intermediate1 Ethyl 2-bromopropanoate, K₂CO₃, Acetone, Reflux Product 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid Intermediate1->Product 1. NaOH (aq) 2. HCl (aq)

Caption: A two-step synthesis of the target carboxylic acid.

Materials and Reagents:

  • 2,3-Dihydro-1,4-benzodioxin-6-ol

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Alkylation:

    • To a solution of 2,3-dihydro-1,4-benzodioxin-6-ol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

    • To this suspension, add ethyl 2-bromopropanoate (1.1-1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoate.

  • Saponification and Acidification:

    • Dissolve the crude ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution (2-3 equivalents of NaOH).

    • Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

    • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Application in Amide Bond Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and other fine chemicals. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid can be readily coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents.

Protocol: EDC-Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which facilitates amide bond formation under mild conditions.

Diagram: Amide Coupling Workflow

Amide_Coupling EDC-Mediated Amide Coupling Carboxylic_Acid 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid Coupling EDC, HOBt (optional), DIPEA, Anhydrous DCM or DMF Carboxylic_Acid->Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling Workup Aqueous Workup (e.g., wash with 1M HCl, sat. NaHCO₃, brine) Coupling->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Target Amide Purification->Product

Caption: General workflow for the synthesis of amides.

Materials and Reagents:

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress racemization)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a stirred solution of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (1.0 equivalent) in anhydrous DCM or DMF, add the desired amine (1.0-1.2 equivalents) and HOBt (1.1 equivalents, if used).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Add DIPEA or TEA (2.0-3.0 equivalents) to the stirred solution.

    • Slowly add EDC·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Application in Ester Synthesis

Esterification is another key transformation for carboxylic acids, yielding compounds with diverse applications. The Fischer esterification provides a direct and acid-catalyzed method for the synthesis of esters from carboxylic acids and alcohols.

Protocol: Fischer Esterification

This classic method is effective for the synthesis of simple alkyl esters and is driven to completion by using an excess of the alcohol or by removal of water.

Materials and Reagents:

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

  • Desired alcohol (e.g., methanol, ethanol), used in excess as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., 20-50 equivalents, which also acts as the solvent).

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction Progression:

    • Heat the reaction mixture to reflux and stir for 2-12 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate or diethyl ether and wash carefully with saturated NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude ester can be purified by flash column chromatography on silica gel to yield the pure product.

Conclusion and Future Perspectives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this application note provide robust and reproducible methods for its application in the synthesis of amides and esters, which are key functional groups in a vast array of biologically active molecules. The straightforward access to this synthon, coupled with its utility in forming key chemical bonds, ensures its continued importance in the fields of medicinal chemistry and drug discovery. Future applications may explore its use in the synthesis of more complex heterocyclic systems and as a chiral starting material for asymmetric synthesis.

References

  • Vázquez, M. T.; Rosell, G.; Pujol, M. D. Synthesis and anti-inflammatory activity of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers. European Journal of Medicinal Chemistry. 1997, 32 (6), 529-534.
  • Khan, M. A., et al. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences. 2019 , 55. Available from: [Link]

  • Idris, N.; Anderson, A.; Bakare, O. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. 2022 , 12, 143-160. Available from: [Link]

  • Vázquez, M. T.; Rosell, G.; Pujol, M. D. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco. 1996, 51 (3), 215-7.
  • NIST. Propanoic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

Sources

Application

Mass spectrometry fragmentation pattern of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

An Application Note on the Predicted Mass Spectrometry Fragmentation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid Authored by: Senior Application Scientist, Mass Spectrometry Division Abstract This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Predicted Mass Spectrometry Fragmentation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Authored by: Senior Application Scientist, Mass Spectrometry Division

Abstract

This guide provides a detailed, predictive analysis of the mass spectrometric behavior of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. As direct experimental data for this specific analyte is not widely available, this document leverages established principles of mass spectrometry and fragmentation data from structurally analogous compounds to propose the most probable fragmentation pathways under Electrospray Ionization (ESI) conditions. We will explore expected fragmentation cascades in both negative and positive ion modes, offering insights valuable for researchers in metabolomics, pharmaceutical development, and organic chemistry for the structural elucidation and identification of this and related molecules.

Introduction and Molecular Profile

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid belongs to a class of compounds containing the benzodioxin core, a structure found in various biologically active molecules. Understanding its mass spectrometric fragmentation is crucial for its unambiguous identification in complex matrices. Mass spectrometry, particularly tandem MS/MS, provides a powerful tool for structural characterization by breaking a selected precursor ion into product ions, revealing a "fingerprint" based on its chemical structure.

Molecular Structure:

  • Molecular Formula: C₁₁H₁₂O₄

  • Monoisotopic Mass: 208.0736 Da

  • Key Structural Features:

    • A rigid 2,3-dihydro-1,4-benzodioxin heterocyclic system.

    • An aromatic ring providing stability.

    • A propanoic acid side chain, which is a key site for ionization and initial fragmentation.

Experimental Protocol: A Self-Validating Approach

This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source. The goal is to first identify the precursor ion in a full scan and then subject it to Collision-Induced Dissociation (CID) to generate product ion spectra.

Sample and Reagent Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve in 1 mL of LC-MS grade methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of methanol and deionized water. This concentration is suitable for direct infusion analysis.

  • Mobile Phase Additives: For positive mode, 0.1% formic acid should be added to the working solution to promote protonation [M+H]⁺. For negative mode, 0.1% ammonium hydroxide can be used to facilitate deprotonation [M-H]⁻.

Mass Spectrometry Parameters

The following tables outline starting parameters. The key to a self-validating system is to perform an initial MS1 survey scan to confirm the m/z of the precursor ion, followed by a targeted MS/MS experiment. Collision energy should be ramped (e.g., 10-40 eV) to observe the build-up and decay of fragment ions, confirming their relationships.

Table 1: Suggested ESI-MS Parameters for Negative Ion Mode

Parameter Setting Rationale
Ionization Mode ESI- The carboxylic acid group is highly acidic and will readily deprotonate.
Capillary Voltage -3.0 kV Standard voltage to generate a stable spray of negative ions.
Cone/Nozzle Voltage -30 V Provides initial in-source dissociation; adjust to maximize precursor ion.
Desolvation Gas Nitrogen, 350 °C Efficiently removes solvent from the ionized droplets.
Precursor Ion (m/z) 207.0663 Calculated for [C₁₁H₁₁O₄]⁻.

| Collision Energy (CID) | 10-30 eV | A lower energy range is often sufficient for the facile loss of CO₂.[1] |

Table 2: Suggested ESI-MS Parameters for Positive Ion Mode

Parameter Setting Rationale
Ionization Mode ESI+ To observe fragmentation of the protonated molecule [M+H]⁺.
Capillary Voltage +3.5 kV Standard voltage for positive ion generation.
Cone/Nozzle Voltage +35 V Fine-tune to balance precursor intensity and in-source fragmentation.
Desolvation Gas Nitrogen, 350 °C Standard temperature for effective desolvation.
Precursor Ion (m/z) 209.0808 Calculated for [C₁₁H₁₃O₄]⁺.

| Collision Energy (CID) | 15-40 eV | A wider and slightly higher energy range is needed to induce ring cleavage. |

Predicted Fragmentation Analysis

Negative Ion Mode [M-H]⁻: Dominated by Decarboxylation

In negative mode, the molecule will deprotonate at the carboxylic acid site. Upon collisional activation, the resulting carboxylate anion is expected to undergo a highly favorable charge-driven fragmentation: the neutral loss of carbon dioxide (CO₂). This is a hallmark fragmentation for nearly all deprotonated carboxylic acids.[1][2]

  • Precursor Ion: The deprotonated molecule, [M-H]⁻, at m/z 207.07 .

  • Primary Fragmentation: A facile loss of CO₂ (44.00 Da) leads to the formation of a highly stable carbanion. This fragment is predicted to be the base peak in the MS/MS spectrum.

    • [M-H-CO₂]⁻ at m/z 163.07

Further fragmentation of the m/z 163.07 ion would require higher collision energies to break the stable aromatic or heterocyclic ring systems.

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) precursor [M-H]⁻ m/z 207.07 frag1 [M-H-CO₂]⁻ m/z 163.07 (Base Peak) precursor->frag1 - CO₂ (44.00 Da)

Caption: Predicted fragmentation of [M-H]⁻ via decarboxylation.

Positive Ion Mode [M+H]⁺: Side-Chain and Ring Cleavage

The positive ion mode fragmentation is predicted to be more complex, involving both the propanoic acid side chain and the dihydrobenzodioxin ring system. Protonation likely occurs on one of the ether oxygens or the carbonyl oxygen of the acid.

  • Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 209.08 .

  • Side-Chain Fragmentations:

    • Loss of Water: A common fragmentation for protonated carboxylic acids is the neutral loss of H₂O (18.01 Da).[3]

      • [M+H-H₂O]⁺ at m/z 191.07

    • Loss of Formic Acid: A concerted loss of the elements of formic acid (HCOOH, 46.01 Da) from the side chain is also plausible.

      • [M+H-HCOOH]⁺ at m/z 163.08

  • Retro-Diels-Alder (RDA) Fragmentation: The dihydrodioxin ring is susceptible to a characteristic retro-Diels-Alder (RDA) cleavage.[4][5][6] This pericyclic reaction involves the concerted cleavage of two bonds in the six-membered heterocyclic ring, leading to the expulsion of a neutral molecule. For the 2,3-dihydro-1,4-benzodioxin system, this typically results in the loss of ethene oxide (C₂H₄O, 44.03 Da).

    • [M+H - C₂H₄O]⁺ at m/z 165.05 This fragment represents the remaining catechol-derived portion of the molecule and is a strong diagnostic indicator of the benzodioxin core.

G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) precursor [M+H]⁺ m/z 209.08 frag1 [M+H-H₂O]⁺ m/z 191.07 precursor->frag1 - H₂O (18.01 Da) frag2 [M+H-HCOOH]⁺ m/z 163.08 precursor->frag2 - HCOOH (46.01 Da) frag3 [M+H - C₂H₄O]⁺ m/z 165.05 (RDA Fragment) precursor->frag3 - C₂H₄O (44.03 Da) Retro-Diels-Alder

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion.

Data Summary

The table below consolidates the key predicted ions for rapid identification. High-resolution mass spectrometry is essential to differentiate between isobaric fragments.

Table 3: Summary of Predicted Fragment Ions

Ion Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
Negative 207.07 ([M-H]⁻) 163.07 CO₂ (44.00 Da) Decarboxylation of the side chain
Positive 209.08 ([M+H]⁺) 191.07 H₂O (18.01 Da) Dehydration of the carboxylic acid
Positive 209.08 ([M+H]⁺) 165.05 C₂H₄O (44.03 Da) Retro-Diels-Alder (RDA) of the dioxin ring

| Positive | 209.08 ([M+H]⁺) | 163.08 | HCOOH (46.01 Da) | Loss of formic acid from the side chain |

Conclusion

The mass spectrometric fragmentation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is predicted to yield highly diagnostic product ions. Analysis in negative ion mode is expected to be straightforward, characterized by a dominant neutral loss of CO₂. Positive ion mode provides deeper structural information, with a characteristic retro-Diels-Alder fragmentation leading to a loss of 44.03 Da (C₂H₄O), which serves as a definitive marker for the dihydrobenzodioxin core. These predicted pathways provide a robust framework for the identification and structural confirmation of this compound in various research applications.

References

  • ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Available at: [Link].

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].

  • ResearchGate. Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[7][8]dioxin-6yl)benzenesulfonamide (3f). Available at: [Link].

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. Available at: [Link].

  • National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link].

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link].

  • ACS Publications. Stereospecificity of retro-Diels-Alder fragmentation under electron impact. Available at: [Link].

  • Radboud University Repository. THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. Available at: [Link].

  • National Center for Biotechnology Information. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Available at: [Link].

  • YouTube. Mass spectrometry: Retro diels alder fragmentation. Available at: [Link].

  • ResearchGate. Retro‐Diels‐Alder reaction in mass spectrometry. Available at: [Link].

  • National Center for Biotechnology Information. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link].

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Available at: [Link].

  • ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... Available at: [Link].

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link].

  • University of Arizona. Mass Spectrometry - Examples. Available at: [Link].

  • Asian Journal of Chemistry. Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Available at: [Link].

  • ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Available at: [Link].

  • Wiley Online Library. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available at: [Link].

  • University of California, Davis. Interpretation of mass spectra. Available at: [Link].

  • Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available at: [Link].

Sources

Method

High-Yield Preparation of Enantiomerically Pure 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid

Executive Summary & Scientific Rationale The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of peroxisome proliferator-activated receptor (PPAR) agonists, alp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of peroxisome proliferator-activated receptor (PPAR) agonists, alpha-adrenoreceptor antagonists, and other metabolic modulators[1]. When functionalized with a propanoic acid moiety, the resulting compound belongs to the α -arylpropanoic acid class (analogous to "profen" NSAIDs).

In drug development, the biological activity of these compounds is profoundly stereospecific. Typically, the (S)-enantiomer (the eutomer) drives the desired pharmacological effect, while the (R)-enantiomer (the distomer) may be inactive or induce off-target toxicity. Consequently, synthesizing enantiomerically pure 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is a critical prerequisite for downstream pharmaceutical applications.

This application note provides two field-proven, self-validating methodologies for the preparation of the (S)-enantiomer:

  • Catalytic Asymmetric Hydrogenation (Method A): A highly scalable, atom-economical approach utilizing a chiral Ruthenium-BINAP catalyst[2].

  • Enzymatic Kinetic Resolution (Method B): A mild, highly selective biocatalytic approach utilizing Candida antarctica Lipase B (CALB)[3].

Mechanistic Overview & Workflow

Method A: Asymmetric Hydrogenation

This method relies on the directed hydrogenation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid. The Ru(II)-BINAP catalyst coordinates with both the olefin and the carboxylic acid moiety. The carboxylic acid acts as a directing group, facilitating the heterolytic cleavage of H2​ and ensuring a highly stereoselective migratory insertion[2]. High hydrogen pressure (typically >30 atm) and low temperatures are strictly maintained to ensure the rate of hydrogenation outcompetes unwanted spontaneous substrate isomerization[4].

Method B: Enzymatic Kinetic Resolution (EKR)

This method involves the synthesis of a racemic methyl ester, followed by stereoselective hydrolysis using immobilized CALB. Lipases possess a highly defined hydrophobic binding pocket that discriminates between the (R) and (S) enantiomers of profen-like substrates[3]. The reaction is buffered at pH 7.0 to maintain the enzyme's active conformation and to prevent background chemical hydrolysis, which would degrade the enantiomeric excess (ee).

Workflow cluster_0 Method A: Asymmetric Hydrogenation cluster_1 Method B: Enzymatic Kinetic Resolution Start 2-(2,3-Dihydro-1,4-benzodioxin-6-yl) acrylic acid Cat Ru(OAc)2((S)-BINAP) H2 (50 atm), MeOH Start->Cat Direct Reduction Rac Racemic Methyl Ester Synthesis Start->Rac H2/Pd-C then MeOH/H+ ProdA (S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl) propanoic acid (>98% ee) Cat->ProdA Enz CALB (Lipase B) Hydrolysis (pH 7.0) Rac->Enz ProdB (S)-Acid + (R)-Ester Separation Enz->ProdB

Figure 1: Divergent synthetic workflows for enantiopure 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Quantitative Data Summary

The selection of a methodology depends heavily on the scale of the project and the available infrastructure. Table 1 summarizes the key performance metrics of both protocols.

ParameterMethod A: Ru-BINAP HydrogenationMethod B: CALB Kinetic Resolution
Theoretical Yield 100%50% (Max yield without deracemization)
Enantiomeric Excess (ee) > 98%> 99% (At exactly 50% conversion)
Catalyst Loading 0.1 – 0.5 mol%10 – 20% w/w (Immobilized, reusable)
Scalability High (Standard for API manufacturing)Medium (Requires large reactor volumes)
E-Factor (Waste) Low (< 5)Moderate (15 – 20, due to biphasic solvents)
Infrastructure Needed High-pressure autoclaveStandard stirred-tank reactor

Experimental Protocols

Method A: Asymmetric Hydrogenation via Ru-BINAP

This protocol is a self-validating system: complete conversion is confirmed via 1H -NMR (disappearance of the vinylic protons at δ 6.2-6.5 ppm), and stereopurity is validated via chiral HPLC.

Step 1: Catalyst Preparation

  • In a nitrogen-filled glovebox, dissolve Ru(OAc)2​((S)−BINAP) (0.5 mol% relative to substrate) in anhydrous, degassed methanol (5 mL).

  • Stir for 15 minutes at room temperature until a homogeneous solution is achieved.

Step 2: Hydrogenation

  • Transfer 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid (10.0 g, 48.5 mmol) into a 100 mL stainless-steel autoclave.

  • Add 45 mL of anhydrous, degassed methanol to the autoclave.

  • Inject the prepared catalyst solution into the reactor under a continuous argon stream.

  • Seal the autoclave, purge with H2​ gas three times (pressurize to 10 atm, then vent).

  • Pressurize the reactor to 50 atm with H2​ and stir vigorously (800 rpm) at 25 °C for 12 hours. Causality note: High pressure suppresses the formation of the thermodynamically stable but unreactive β -aryl isomer.

Step 3: Workup and Validation

  • Vent the hydrogen gas carefully and concentrate the methanolic solution under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and filter through a short pad of silica gel to remove ruthenium species.

  • Evaporate the solvent to yield the (S)-acid.

  • Validation: Analyze via Chiral HPLC (Chiralcel OJ-H column, Hexane/IPA/TFA 90:10:0.1, 1.0 mL/min) to confirm >98% ee.

CatalyticCycle Ru1 Ru(II)-BINAP Catalyst Ru2 Substrate-Ru Chelate Complex Ru1->Ru2 Substrate Coordination Ru3 Ru-Monohydride Species Ru2->Ru3 H2 Heterolytic Cleavage Ru4 Alkyl-Ru Intermediate Ru3->Ru4 Migratory Insertion Ru4->Ru1 Protonolysis (Product Release)

Figure 2: Noyori catalytic cycle for Ru-BINAP mediated asymmetric hydrogenation of acrylic acids.

Method B: Enzymatic Kinetic Resolution

This protocol utilizes a biphasic system to prevent product inhibition. The enzyme selectively hydrolyzes the (S)-ester into the (S)-acid, leaving the (R)-ester intact.

Step 1: Esterification

  • Convert racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid to its methyl ester by refluxing in methanol with a catalytic amount of H2​SO4​ for 4 hours.

  • Neutralize, extract with dichloromethane, and concentrate to yield the racemic ester.

Step 2: Biocatalytic Hydrolysis

  • In a 500 mL jacketed reactor, dissolve the racemic methyl ester (10.0 g, 45.0 mmol) in 100 mL of methyl tert-butyl ether (MTBE).

  • Add 100 mL of 0.1 M sodium phosphate buffer (pH 7.0). Causality note: Strict pH control is vital; pH > 8.0 induces non-selective chemical saponification, destroying the ee.

  • Add 1.5 g of immobilized CALB (Novozym 435).

  • Stir the biphasic mixture at 35 °C. Monitor the reaction via HPLC. Terminate the reaction exactly at 50% conversion (typically 24–36 hours) by filtering off the immobilized enzyme.

Step 3: Separation and Isolation

  • Transfer the filtrate to a separatory funnel and separate the phases.

  • The organic phase (MTBE) contains the unreacted (R)-ester.

  • The aqueous phase contains the sodium salt of the (S)-acid. Wash the aqueous phase once with 50 mL MTBE to remove trace ester.

  • Acidify the aqueous phase to pH 2.0 using 2M HCl.

  • Extract the newly protonated (S)-acid with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over Na2​SO4​ and concentrate to afford enantiopure (S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid.

References

  • Title: 7-Hydroxy-benzopyran-4-one Derivatives: A Novel Pharmacophore of Peroxisome Proliferator-Activated Receptor α and -γ (PPARα and γ) Dual Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Enzymatic Deracemization of (R,S)-Ibuprofen Ester via Lipase-catalyzed Membrane Reactor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Source: European Patent Office (EP 0433424 B1)

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in Murine Models

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in-vivo dosing regimens for the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in-vivo dosing regimens for the novel compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in murine models. Due to the limited availability of specific in vivo data for this compound, this guide emphasizes a strategic approach to dose-finding, administration, and efficacy testing. The protocols and recommendations are grounded in established principles of pharmacology and in vivo study design, with a focus on scientific integrity and animal welfare.

Introduction and Compound Analysis

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a synthetic organic compound.[1][2] Its chemical structure, featuring a propanoic acid moiety, suggests potential activity as a non-steroidal anti-inflammatory drug (NSAID). Propionic acid itself is a known metabolite with various biological roles.[3] The benzodioxin core is found in a variety of biologically active molecules.[4][5][6][7] Given its structural characteristics, it is hypothesized that this compound may exhibit anti-inflammatory, analgesic, or antipyretic properties.

The primary objective of initial in vivo studies will be to determine the pharmacokinetic (PK) profile, establish a safe and effective dose range (therapeutic window), and evaluate its efficacy in relevant disease models. This guide will provide the foundational protocols to achieve these objectives.

Preclinical and Formulation Considerations

Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties is essential.

Solubility and Vehicle Selection

The solubility of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in aqueous and organic solvents must be determined. This is a critical first step in developing a suitable formulation for in vivo dosing.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent Type Examples Purpose
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4To assess solubility at physiological pH.
Aqueous/Organic Co-solvents 10% DMSO in PBS, 10% Ethanol in SalineTo enhance solubility for initial studies.
Oils Corn oil, Sesame oilFor oral administration of lipophilic compounds.
Surfactant-based 0.5% Tween 80 in SalineTo create stable suspensions or emulsions.

Protocol for Vehicle Selection:

  • Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles.

  • Select the vehicle that provides the desired concentration and stability.

  • Perform a vehicle toxicity study in a small cohort of mice to ensure the chosen vehicle is well-tolerated at the intended volume and frequency of administration.

In Vivo Administration Protocols

The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile. Oral gavage and intraperitoneal injection are the most common routes for initial screening in mice.

Oral Gavage (Per Os, P.O.)

Oral administration is often preferred as it mimics the intended clinical route for many drugs.

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head.[8][9][10] The body should be held in a vertical position.[9]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[8] Mark the needle to prevent over-insertion and potential stomach perforation.[8]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate.[8][11] The mouse should swallow as the needle enters the esophagus.[10][11] Do not force the needle if resistance is met. [8][9]

  • Compound Administration: Once the needle is in place, administer the compound slowly and smoothly.[9]

  • Needle Removal: Withdraw the needle gently along the same path of insertion.[11]

  • Post-Procedure Monitoring: Observe the animal for at least 10 minutes for any signs of distress, such as labored breathing.[10][11][12]

Table 2: Guidelines for Oral Gavage in Mice

Parameter Recommendation Reference
Mouse Weight 20-30 g[10]
Gavage Needle Size 18-20 gauge, with a rounded tip[10][11]
Maximum Volume 10 mL/kg (e.g., 0.2 mL for a 20g mouse)[10][11]
Frequency Up to 3 times in a 24-hour period (with justification)[11]
Intraperitoneal (I.P.) Injection

I.P. injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism.

Protocol for Intraperitoneal Injection in Mice:

  • Animal Restraint: Restrain the mouse using the scruff method, and position it in dorsal recumbency with the head tilted slightly downward.[13]

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][14]

  • Needle Insertion: Insert a 25-27 gauge needle with the bevel up at a 30-45 degree angle to the abdomen.[13][14][15]

  • Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or organ.[13][15] If blood or a yellowish liquid appears, withdraw the needle and reinject at a different site with a new needle.[13][15]

  • Compound Injection: If aspiration is clear, inject the compound smoothly.

  • Needle Removal and Monitoring: Withdraw the needle and return the mouse to its cage.[14] Monitor for any signs of distress.[15]

Table 3: Guidelines for Intraperitoneal Injection in Mice

Parameter Recommendation Reference
Mouse Weight 20-30 g[14]
Needle Gauge 25-27 G[14][16]
Maximum Volume < 10 mL/kg[14]
Frequency Not more than once daily is recommended.[17]

Dose-Finding and Toxicity Studies

A dose-escalation study is crucial to identify the maximum tolerated dose (MTD) and to select doses for efficacy studies.

Workflow for Dose-Finding Study:

DoseFindingWorkflow start Start: Select Initial Low Dose (e.g., 1-5 mg/kg) group1 Administer Dose to Cohort 1 (n=3) start->group1 observe1 Monitor for 24-48h: - Clinical signs of toxicity - Body weight changes - Behavioral changes group1->observe1 no_toxicity1 No Toxicity Observed observe1->no_toxicity1 Proceed toxicity1 Toxicity Observed observe1->toxicity1 Stop/Reduce Dose group2 Escalate Dose (e.g., 2-3x) Administer to Cohort 2 (n=3) no_toxicity1->group2 mtd Establish MTD: Highest dose with no significant toxicity toxicity1->mtd observe2 Monitor for 24-48h group2->observe2 no_toxicity2 No Toxicity Observed observe2->no_toxicity2 Proceed toxicity2 Toxicity Observed observe2->toxicity2 Stop/Reduce Dose no_toxicity2->mtd ...Continue Escalation toxicity2->mtd efficacy_doses Select Doses for Efficacy Studies: - MTD - 1/2 MTD - 1/4 MTD mtd->efficacy_doses

Caption: Workflow for a dose-escalation study to determine the Maximum Tolerated Dose (MTD).

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol for a Basic PK Study:

  • Dosing: Administer a single dose of the compound to a cohort of mice (e.g., 10 mg/kg P.O. or 5 mg/kg I.P.).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).[18]

  • Parameter Calculation: Calculate key PK parameters.

Table 4: Key Pharmacokinetic Parameters

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation

Efficacy Evaluation in Murine Models

Based on the compound's structure, models of inflammation and pain are appropriate for initial efficacy testing.[19][20]

Inflammatory Pain Models
  • Carrageenan-Induced Paw Edema: A model for acute inflammation.[21] A sub-plantar injection of carrageenan induces a quantifiable inflammatory response (paw swelling). The test compound is administered prior to the carrageenan challenge.

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: A model for chronic inflammation and arthritis.[20][22] CFA injection induces a persistent inflammatory state, allowing for the evaluation of compounds over a longer duration.

Neuropathic Pain Models
  • Spared Nerve Injury (SNI): A surgical model that induces persistent neuropathic pain behaviors.[23]

  • Sciatic Nerve Crush: A model that mimics traumatic nerve injury.[23]

Experimental Workflow for Efficacy Testing:

EfficacyWorkflow start Select Murine Model (e.g., Carrageenan Paw Edema) groups Establish Experimental Groups: - Vehicle Control - Positive Control (e.g., Ibuprofen) - Test Compound (Low, Mid, High Dose) start->groups acclimatize Acclimatize Animals groups->acclimatize baseline Measure Baseline Response (e.g., Paw Volume) acclimatize->baseline dosing Administer Vehicle, Positive Control, or Test Compound baseline->dosing induction Induce Pathology (e.g., Inject Carrageenan) dosing->induction assessment Assess Efficacy at Multiple Time Points (e.g., Measure Paw Volume at 1, 2, 4, 6h) induction->assessment analysis Data Analysis: Compare treatment groups to controls assessment->analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with a robust, field-proven framework for synthesizing 2-(2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with a robust, field-proven framework for synthesizing 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid—a critical intermediate and active pharmaceutical ingredient (API) known for its anti-inflammatory properties [1].

Rather than relying on outdated or low-yielding terminal oxidation routes, this guide focuses on the industry-standard Three-Step Oxidative 1,2-Aryl Migration Pathway . This method ensures high regioselectivity, scalability, and excellent overall yield.

Synthetic Workflow Overview

The synthesis relies on the initial activation of the 1,4-benzodioxane core, followed by a hypervalent iodine-mediated skeletal rearrangement. This approach bypasses the use of highly toxic thallium reagents traditionally used in profen synthesis.

SynthesisWorkflow A 1,4-Benzodioxane B 1-(2,3-dihydro-1,4-benzodioxin-6-yl) propan-1-one A->B Step 1: Friedel-Crafts Propionyl chloride, AlCl3 C Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) propanoate B->C Step 2: 1,2-Aryl Migration PhI(OAc)2, TMOF, MeOH D 2-(2,3-dihydro-1,4-benzodioxin-6-yl) propanoic acid C->D Step 3: Saponification LiOH, THF/H2O

Three-step synthetic workflow for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol includes integrated In-Process Controls (IPCs) so that the reaction self-validates before you proceed to the next step.

Step 1: Friedel-Crafts Acylation

Objective: Regioselective acylation at the 6-position of the benzodioxane ring[3].

  • Preparation: Suspend anhydrous Aluminum Chloride ( AlCl3​ , 1.2 eq) in anhydrous Dichloromethane (DCM) under an inert N2​ atmosphere. Cool the suspension to 0°C using an ice bath.

  • Activation: Add propionyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Pre-forming the acylium ion complex prevents unselective reactivity and minimizes polymerization of the electron-rich benzodioxane.

  • Addition: Slowly add 1,4-benzodioxane (1.0 eq) dissolved in DCM over 30 minutes, strictly maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20°C) for 2 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The disappearance of 1,4-benzodioxane ( Rf​≈0.7 ) and the appearance of a strong UV-active ketone spot ( Rf​≈0.4 ) validates completion.

  • Workup: Pour the mixture over crushed ice and 1M HCl. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one.

Step 2: Oxidative 1,2-Aryl Migration (Tamura Rearrangement)

Objective: Rearrange the propiophenone derivative to the corresponding methyl propanoate using hypervalent iodine [2].

  • Preparation: Dissolve the ketone from Step 1 (1.0 eq) in a mixture of anhydrous Methanol and Trimethyl Orthoformate (TMOF) (3:1 v/v ratio).

  • Catalysis: Add a catalytic amount of concentrated H2​SO4​ (0.1 eq). Causality: TMOF and acid promote the in situ formation of the dimethyl ketal, which is the actual reactive species that undergoes iodine(III) attack. TMOF also scavenges trace water.

  • Oxidation: Add Iodobenzene diacetate ( PhI(OAc)2​ , 1.1 eq) in one portion. Heat the reaction to 50°C for 4 hours.

  • Self-Validation (IPC): TLC (Hexanes:EtOAc 7:3) will show the ketone ( Rf​≈0.4 ) converting to the methyl ester ( Rf​≈0.6 ). The ester spot stains aggressively with Phosphomolybdic Acid (PMA) upon heating.

  • Workup: Quench with saturated NaHCO3​ to neutralize the acid. Extract with EtOAc. Wash the organic layer with 10% Sodium Thiosulfate ( Na2​S2​O3​ ) to destroy residual oxidants, dry, and evaporate.

Step 3: Base-Catalyzed Saponification

Objective: Hydrolyze the methyl ester to the final propanoic acid without inducing degradation.

  • Preparation: Dissolve the crude methyl ester in a 1:1 mixture of THF and H2​O .

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq). Stir vigorously at room temperature for 12 hours. Causality: LiOH at room temperature is chosen over NaOH at reflux to prevent potential ring-opening of the benzodioxane moiety and to avoid epimerization if a chiral resolution is planned later.

  • Self-Validation (IPC): The reaction mixture should become a homogeneous solution. Any persistent oily droplets indicate unreacted ester or neutral impurities (like iodobenzene from Step 2).

  • Workup: Evaporate the THF under reduced pressure. Critical Step: Wash the basic aqueous layer with Hexanes (2 x 20 mL) to remove iodobenzene and unreacted ketone.

  • Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. The target acid will precipitate or form an oil that can be extracted with EtOAc. Concentrate and recrystallize from Toluene/Hexanes to yield the pure 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Quantitative Data Summary

Process StepKey ReagentsTemp (°C)Time (h)Expected YieldCritical Quality Attribute (CQA)
1. Acylation Propionyl chloride, AlCl₃0 → 202.585 - 90%Regiopurity (>95% 6-isomer)
2. Migration PhI(OAc)₂, TMOF, H₂SO₄504.075 - 80%Absence of α-hydroxy ketone
3. Hydrolysis LiOH·H₂O, THF/H₂O2012.090 - 95%Complete removal of Iodobenzene
Overall ---~60 - 68% Chemical Purity >99% (HPLC)

Troubleshooting Guides & FAQs

Q: Why am I getting a mixture of 6-acyl and 5-acyl regioisomers in the Friedel-Crafts step? A: This is caused by temperature spikes or adding the benzodioxane too rapidly. The 6-position is favored both electronically and sterically. However, if the internal temperature exceeds 10°C during addition, thermodynamic equilibration or unselective kinetic attack occurs, leading to the 5-isomer. Solution: Use an internal temperature probe and strictly maintain 0–5°C during the substrate addition.

Q: The oxidative rearrangement (Step 2) stalls at 50% conversion, and I see a highly polar spot on the TLC. What happened? A: Your reaction generated the α -hydroxy ketone instead of undergoing the 1,2-aryl migration. This happens when water is present in the system. The mechanism requires the formation of an enol ether/ketal intermediate. Solution: Ensure your Methanol is strictly anhydrous and use a fresh, unopened bottle of Trimethyl Orthoformate (TMOF).

Q: The final product from Step 3 is a stubborn oil instead of a crystalline solid. How do I fix this? A: The oiling out is almost always caused by trace amounts of iodobenzene (the byproduct of the PhI(OAc)2​ reagent from Step 2) disrupting the crystal lattice. Solution: You must perform a rigorous acid-base extraction. Extract the basic aqueous layer with hexanes before you acidify it with HCl. This pulls the neutral iodobenzene into the organic waste, leaving the deprotonated target acid in the aqueous phase.

Q: Can I use this route to synthesize the enantiopure (S)- or (R)-isomer? A: This specific route yields the racemate ( rac -2-(2,3-dihydro-1,4-benzodioxin)propionic acid) [1]. To obtain enantiopure forms, you can either perform a chiral resolution on the final acid using chiral amines (e.g., (+)-cinchonine), or use an asymmetric variant of the rearrangement utilizing chiral hypervalent iodine reagents. If doing the former, the mild LiOH hydrolysis ensures you do not inadvertently racemize the product during workup.

Mechanistic Pathway: Hypervalent Iodine Rearrangement

Understanding the mechanism of Step 2 is vital for troubleshooting. The reaction relies on the leaving group ability of the reduced iodine species to drive the 1,2-aryl shift.

Mechanism K Aryl Ketone E Dimethyl Ketal / Enol Ether K->E TMOF, MeOH, H+ (Water Scavenging) I Iodine(III) Intermediate E->I PhI(OAc)2 Electrophilic Attack P Phenonium Ion (1,2-Migration) I->P -PhI (Leaving Group), -OAc M Methyl Ester Product P->M MeOH Addition & Deprotonation

Mechanism of the hypervalent iodine(III)-mediated 1,2-aryl migration.

References

  • Vázquez, M. T., Rosell, G., & Pujol, M. D. (1997). Synthesis and anti-inflammatory activity of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers. European Journal of Medicinal Chemistry, 32(6), 529-534. URL: [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Advances in Synthetic Applications of Hypervalent Iodine Compounds. Chemical Reviews, 108(12), 5299-5358. URL: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. URL: [Link]

Optimization

Technical Support Center: Resolving Solubility Challenges with 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in Dimethyl Sulfoxid...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to directly address common challenges.

Understanding the Molecule: Physicochemical Context

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid possesses a moderately complex structure, incorporating both a hydrophilic carboxylic acid group and a more hydrophobic dihydro-benzodioxin ring system.[1][2][3] This amphipathic nature can sometimes lead to solubility challenges, even in a powerful aprotic solvent like DMSO.[4][5] While DMSO is an excellent solvent for a wide range of organic molecules, factors such as crystallinity, polymorphism, and the presence of trace amounts of water can significantly impact the dissolution process.[6][7]

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in DMSO at my desired concentration. What are the initial steps I should take?

A1: When initial attempts to dissolve the compound by simple mixing or vortexing fail, a systematic approach is recommended. The primary goal is to increase the kinetic energy of the system to overcome the lattice energy of the solid compound. Start with the least aggressive methods and proceed to more energetic techniques as needed. This sequential approach minimizes the risk of compound degradation.

Here is a recommended troubleshooting workflow:

G A Initial Dissolution Attempt (Vortexing at Room Temp) B Solubility Issue (Visible Particulate Matter) A->B Unsuccessful C Gentle Heating (37°C Water Bath) B->C D Sonication (Ultrasonic Bath) C->D E Assess Solubility D->E F Fully Dissolved E->F Successful G Partially Dissolved/ Insoluble E->G Unsuccessful H Consider Lowering Concentration G->H I Explore Co-Solvents G->I G cluster_0 Step 1 & 2 cluster_1 Step 3 (Optional) cluster_2 Step 4 (Optional) A Weigh Compound & Add DMSO B Vortex at Room Temp (2-3 min) A->B C Visual Inspection B->C D Gentle Heating (37°C, 10-15 min) C->D Incomplete Dissolution F Fully Dissolved Solution C->F Complete Dissolution E Sonication (5-10 min) D->E Incomplete Dissolution E->F

Caption: Protocol for systematic dissolution.

Protocol 2: Dilution into Aqueous Media
  • Prepare the Aqueous Medium:

    • In a sterile conical tube, add the required volume of your cell culture medium or aqueous buffer.

    • If desired, pre-condition the medium by adding a small volume of pure DMSO to match the final intended concentration (e.g., for a final concentration of 0.1% DMSO in 10 mL of media, add 10 µL of pure DMSO).

  • Add the Compound Stock:

    • While vigorously vortexing or stirring the aqueous medium, slowly add the required volume of the 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid DMSO stock solution. [8] * The rapid mixing helps to ensure immediate and even dispersion, minimizing the risk of precipitation.

  • Final Inspection:

    • After addition, continue to vortex for another 30 seconds.

    • Visually inspect the final solution for any signs of precipitation. If a slight cloudiness appears, it may redissolve with a few more minutes of vortexing or gentle warming. [9]

Data Summary: Solvent Considerations

SolventPolarityGeneral Suitability for Similar CompoundsReference
DMSO High (Aprotic)Generally good, but issues can arise.[4][5]
Ethanol High (Protic)Potentially a co-solvent option.[10]
Water High (Protic)Low solubility expected.[11][12]
Methanol High (Protic)May be a suitable alternative or co-solvent.[7]

Concluding Remarks

Resolving solubility issues with 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in DMSO is often a matter of applying systematic and gentle techniques to overcome the compound's inherent physicochemical properties. By following the troubleshooting steps and protocols outlined in this guide, researchers can significantly improve their success rate in preparing clear, homogenous solutions for their experiments. Always remember to use high-purity, anhydrous DMSO and to perform a visual inspection of your final solutions to ensure complete dissolution.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. Retrieved from [Link]

  • Luechtefeld, T., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication?. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for removing impurities from 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Welcome to the Technical Support Center for the purification of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid . This pharmaceutical intermediate presents unique purification challenges due to its electron-rich benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid . This pharmaceutical intermediate presents unique purification challenges due to its electron-rich benzodioxane ring and its frequent synthesis via transition-metal-catalyzed cross-coupling or alkylation pathways.

This guide is designed for drug development professionals and synthesizes thermodynamic principles with scalable, field-proven methodologies to eliminate neutral impurities, positional isomers, and heavy metal contamination.

Diagnostic Purification Workflow

The following logic tree dictates the standard downstream processing for this carboxylic acid intermediate, moving from bulk neutral impurity clearance to trace metal scavenging.

Workflow for the purification of benzodioxane-derived carboxylic acids.

Troubleshooting & FAQs

Q1: My crude reaction mixture contains significant unreacted neutral benzodioxane starting material. How do I selectively remove it without resorting to column chromatography? A1: Because the target molecule features a terminal carboxylic acid (pKa ~4.5–5.0), acid-base extraction is the most efficient and scalable approach[1]. By treating the crude mixture in an organic solvent with a weak aqueous base like saturated sodium bicarbonate ( NaHCO3​ ), the target acid is deprotonated to form a highly water-soluble sodium carboxylate salt[2]. The neutral benzodioxane impurities lack an acidic proton and remain trapped in the organic layer[3]. Causality Note: We specifically use NaHCO3​ rather than strong bases like NaOH to prevent the potential base-catalyzed hydrolysis of other sensitive functional groups or esters that may be present in upstream derivatives[1].

Q2: Following a Palladium-catalyzed alpha-arylation, my isolated acid has residual Pd levels >1500 ppm. Standard activated charcoal treatment is failing. What is the mechanism for robust Pd clearance? A2: Activated charcoal relies on non-specific physisorption, which provides inadequate clearance for tightly bound Pd complexes, typically stalling around 50–100 ppm[4]. To achieve ICH Q3D compliance (<10 ppm), you must utilize chemisorption via functionalized metal scavengers. Polychelated resin scavengers or silica-based scavengers (e.g., containing thiol or phosphonic acid groups) form thermodynamically stable complexes with both Pd(0) and Pd(II) species[4]. The binding enthalpy for these functionalized ligands is highly favorable, effectively stripping the metal from the product stream[5].

Q3: I am observing co-elution of the 5-yl positional isomer alongside the desired 6-yl propanoic acid. How can I resolve this? A3: Positional isomers of benzodioxane derivatives share nearly identical pKa values and lipophilicity, rendering acid-base extraction ineffective for this specific separation. Resolution requires selective recrystallization or Preparative HPLC. For scalable purification, recrystallization from a binary solvent system (e.g., Toluene/Heptane) exploits subtle differences in the crystal lattice packing between the 5-yl and 6-yl isomers. If HPLC is necessary, use a reversed-phase C18 column with an acidic mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile). The acid suppresses the ionization of the carboxylic acid, keeping it in its neutral state to prevent peak tailing and improve resolution[6].

Standard Operating Procedures (SOPs)

Protocol A: Chemically-Selective Acid-Base Extraction

Objective: Isolate the target carboxylic acid from neutral organic impurities.

  • Dissolution: Dissolve the crude 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in a semi-polar, water-immiscible organic solvent such as ethyl acetate (EtOAc)[3].

  • Base Wash: Add an equal volume of saturated aqueous NaHCO3​ to the separatory funnel. Stopper and invert gently. Crucial Step: Vent frequently to release CO2​ gas generated by the neutralization reaction[6].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the target sodium carboxylate salt) into a clean flask[6].

    • Self-Validation Check: Spot the discarded organic layer on a TLC plate. The baseline (where the highly polar carboxylate salt would sit) should be entirely clear, confirming 100% of your target API has partitioned into the aqueous phase.

  • Acidification: Slowly add concentrated HCl to the aqueous layer under continuous stirring until the pH reaches ~2.0. The target carboxylic acid will re-protonate and precipitate or form a cloudy suspension[7].

    • Self-Validation Check: Use pH indicator strips to verify the pH is strictly ≤2 . If the pH is higher, the acid remains partially ionized, which will severely reduce your final recovery yield.

  • Back-Extraction: Extract the acidified aqueous layer with fresh EtOAc ( ). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the semi-pure acid[7].

Protocol B: Palladium Scavenging using Polychelated Resins

Objective: Reduce residual transition metals to ICH Q3D compliant levels (<10 ppm).

  • Solvent Preparation: Dissolve the semi-pure acid in a suitable solvent mixture (e.g., THF or an i-PrOH/DMF blend) to ensure complete homogeneity[4].

  • Scavenger Addition: Add the polychelated resin scavenger at a mass ratio of 25:1 (Scavenger:Palladium)[4].

  • Thermal Incubation: Heat the suspension to 60 °C and agitate via mechanical stirring for 6 to 16 hours.

    • Causality Note: Elevated temperatures (60 °C vs 25 °C) significantly reduce the required treatment time by overcoming the activation energy barrier for the ligand exchange, improving the binding kinetics without degrading the thermally stable benzodioxane ring[8].

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Wash the filter cake with a small volume of the reaction solvent, then concentrate the filtrate under reduced pressure[4].

Quantitative Data & Optimization Matrices

Table 1: Palladium Scavenger Performance Comparison Data summarizing clearance mechanisms and efficiency for pharmaceutical intermediates.

Treatment MethodPrimary MechanismTypical Pd ClearanceOptimal TempTime Required
Activated Charcoal Physisorption50 - 85%25 °C2 - 4 h
Polychelated Resin Chemisorption> 95%60 °C6 - 16 h
Silica-based Thiol Chemisorption> 99%60 °C1.5 - 4 h

Table 2: Acid-Base Extraction Partitioning Logic Thermodynamic partitioning of reaction components in a biphasic EtOAc / NaHCO3​ (aq) system.

ComponentState in NaHCO3​ (aq)Phase LocationAction
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid Deprotonated (Salt)AqueousRetain
Unreacted Benzodioxane (Starting Material) NeutralOrganicDiscard
Positional Isomer (e.g., 5-yl propanoic acid) Deprotonated (Salt)AqueousCo-elutes (Requires HPLC/Cryst.)

References

  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage - PhosphonicS. PhosphonicS. Available at: [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Organic-Chemistry.org. Available at:[Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 2-(2,3-Dihydro-1,4-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid .

Because this molecule features both a hydrophobic benzodioxin moiety and an ionizable carboxylic acid group, it is highly susceptible to secondary column interactions and mixed-mode retention. This guide synthesizes chemical causality, self-validating experimental protocols, and diagnostic logic to help you achieve perfectly symmetrical Gaussian peaks.

Part 1: Mechanistic Q&A – Understanding the "Why"

Q: Why does 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid exhibit severe peak tailing compared to my neutral reference standards? A: The root cause is almost always chemical rather than physical. This compound is an arylpropanoic acid derivative. Arylpropanoic acids typically exhibit a pKa in the range of 4.2 to 4.5[1]. Peak tailing in HPLC primarily occurs when there is more than one mechanism of analyte retention occurring simultaneously[2]. If your mobile phase pH is near the analyte's pKa (e.g., pH 4.0–5.0), the molecule exists in a dynamic equilibrium between its protonated (neutral, hydrophobic) and deprotonated (anionic, polar) states. Because these two forms partition differently into the reversed-phase stationary phase, the peak broadens and tails[3].

Q: How can I definitively tell if the tailing is caused by my chemistry or a failing HPLC system? A: A fundamental rule in chromatographic troubleshooting is to observe whether the tailing affects all peaks or just the specific analyte. If every peak in your chromatogram (including neutral impurities) exhibits a tail, you are dealing with a physical issue—such as a void at the head of the column, a partially blocked frit, or extra-column dead volume from poorly seated PEEK fittings,[4]. If only the acidic analyte tails, the issue is chemical (e.g., pH mismatch, trace metal chelation, or silanol interactions)[4].

Q: My mobile phase is highly acidic (pH 2.0), but I still see tailing. Could my sample preparation be the cause? A: Yes. If the sample diluent is significantly stronger (e.g., 100% Acetonitrile or Ethanol) than the initial mobile phase conditions, the analyte experiences a localized disruption in partitioning as it enters the column. This "strong solvent effect" causes the analyte band to smear before it focuses at the head of the column, leading to distorted or tailing peaks[5],.

Part 2: Self-Validating Experimental Protocols

To restore peak symmetry, execute the following step-by-step methodologies. Each protocol is designed as a self-validating system, meaning the results of the test inherently prove or disprove the hypothesis.

Protocol 1: The "2-Unit Rule" pH Stress-Test

Objective: Eliminate mixed-mode retention by fully suppressing ionization.

  • Prepare Mobile Phases: Prepare Mobile Phase A with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water (yielding a pH of ~2.0–2.5). Prepare Mobile Phase B as Acetonitrile with 0.1% Formic Acid.

  • System Validation (Control): Inject a purely neutral marker (e.g., uracil or toluene).

    • Causality: A neutral marker does not ionize and cannot chelate metals. If the neutral marker tails, your column bed is physically degraded, and no chemical adjustment will fix it. If it is symmetric, the physical flow path is validated.

  • Analyte Injection: Inject the 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid standard.

  • Calculate USP Tailing Factor (T): Measure the peak width at 5% of the peak height ( W0.05​ ) and the distance from the peak front to the peak maximum at 5% height ( f ). Calculate T=W0.05​/2f [3].

    • Result: If T≤1.2 , chemical suppression is successful. By dropping the pH at least 2 units below the pKa, >99% of the propanoic acid is forced into its neutral state, ensuring a single hydrophobic retention mechanism[3].

Protocol 2: Sample Solvent Matching & Load Capacity

Objective: Rule out volume/mass overload and strong-solvent smearing.

  • Determine Initial Conditions: Note the exact %B of your gradient at t=0 (e.g., 10% B).

  • Prepare Matched Diluent: Dilute your sample stock solution using the exact initial mobile phase composition (90% A / 10% B). Do not use pure organic solvent[5].

  • Volume Titration: Inject varying volumes of the matched sample (1 µL, 5 µL, 10 µL).

    • Causality: If the tailing factor increases proportionally with injection volume, you are experiencing mass overload on the stationary phase. To prevent this, use a higher-capacity stationary phase or reduce the injected mass[6].

Part 3: Quantitative Troubleshooting Matrix

Use the following data matrix to rapidly diagnose and correct peak shape deviations based on calculated asymmetry and system observations.

Diagnostic SymptomUSP Tailing Factor ( T )Mechanistic Root CauseCorrective Action
All peaks tail equally T>1.5 Column void / Extra-column dead volumeReplace guard/analytical column; re-seat all PEEK fittings,[4].
Only analyte tails T>1.5 pH near pKa (Mixed-mode retention)Adjust mobile phase pH to <2.5 or >6.5 to ensure a single ionization state[3].
Analyte tails, neutral marker is symmetric 1.2<T<1.5 Trace metal chelation (Carboxylate interaction)Switch to high-purity Type B silica (end-capped) or use passivated PEEK hardware[7],[8].
Peak fronting / broad tailing at high volume T<0.9 or T>1.5 Strong sample solvent effectDilute sample in initial mobile phase; reduce injection volume[5],.

Part 4: Diagnostic Workflow Visualization

The following logical workflow illustrates the decision tree for isolating the root cause of peak tailing.

TroubleshootingWorkflow Start Analyze Peak Shape (USP Tailing Factor > 1.5) CheckAll Does tailing affect ALL peaks or just the acidic analyte? Start->CheckAll AllPeaks All Peaks Tail (Physical/System Issue) CheckAll->AllPeaks All Peaks SinglePeak Only Analyte Tails (Chemical/Interaction Issue) CheckAll->SinglePeak Single Peak CheckFittings Inspect system for dead volume, loose fittings, or column void AllPeaks->CheckFittings CheckPH Evaluate Mobile Phase pH vs. Analyte pKa (~4.2) SinglePeak->CheckPH IsPHNear Is pH between 2.5 and 6.5? CheckPH->IsPHNear AdjustPH Adjust pH to < 2.5 (e.g., 0.1% Formic Acid) to suppress ionization IsPHNear->AdjustPH Yes CheckMetals Investigate Metal Chelation or Sample Solvent Mismatch IsPHNear->CheckMetals No UsePassivated Use passivated hardware, weaker diluent, or end-capped column CheckMetals->UsePassivated

Fig 1. Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 5: Frequently Asked Questions (FAQs)

Q: Does end-capping a column help with acidic analytes like this one? A: Yes. While end-capping is traditionally discussed for basic analytes (to prevent interaction with acidic silanols), modern "Type B" end-capped columns are manufactured from ultra-pure silica with extremely low trace metal content[8]. Because carboxylic acids can chelate with metal impurities (like Fe³⁺ or Al³⁺) in older silica, using a fully end-capped, high-purity column indirectly resolves tailing for acidic compounds[7].

Q: Can I use a high pH mobile phase instead of an acidic one? A: Absolutely. If you operate at a pH > 6.5 (e.g., using 10 mM ammonium acetate or ammonium bicarbonate), the propanoic acid group will be fully deprotonated and ionized. This also eliminates mixed-mode retention and resolves tailing. However, you must ensure your column is rated for high-pH stability (e.g., hybrid silica particles) to prevent dissolution of the silica bed.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Fixing Peak Tailing in HPLC Analysis - Scribd. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Troubleshooting Peak Tailing in LC - Scribd. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. Available at:[Link]

  • HPLC Peak Tailing - Chromatography Forum. Available at:[Link]

  • Chromatographic Determination of pKa Values of Some Water-Insoluble Arylpropionic Acids and Arylacetic Acids in Acetonitrile + Water Media - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Welcome to the Technical Support Center for the crystallization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid . As a chiral carboxylic acid derivative featuring a flexible benzodioxin ring, this molecule presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid .

As a chiral carboxylic acid derivative featuring a flexible benzodioxin ring, this molecule presents specific crystallographic challenges. The strong hydrogen-bonding capability of the propanoic acid moiety often leads to dimerization, which can complicate lattice packing, induce polymorphism, and drive anisotropic crystal growth.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure scalable, high-purity crystalline isolation.

Part 1: Troubleshooting FAQs

Q1: During cooling crystallization, my mixture forms a milky emulsion that eventually settles as a sticky oil. Why is this happening, and how do I fix it?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This phenomenon occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, often due to high supersaturation[1]. For this molecule, the conformational flexibility of the benzodioxin ring and the formation of transient carboxylic acid dimers can delay ordered packing. When the rate of phase separation exceeds the rate of nucleation—particularly at temperatures below the solute's melting point—the system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich phase[2]. These oil droplets coalesce, trap impurities, and eventually solidify into an amorphous or impure mass[3].

Solution: You must shift the system from a kinetic regime to a thermodynamically controlled one. This requires mapping the Metastable Zone Width (MSZW), reducing the cooling rate, and introducing a solid surface (seed crystals) halfway into the MSZW to bypass the energy barrier for primary nucleation[1].

Q2: I have resolved the oiling out, but my isolated product shows batch-to-batch variations in its melting point and XRPD patterns. What is causing this?

Causality: Your process is suffering from uncontrolled polymorphism. Carboxylic acids frequently crystallize into multiple polymorphic forms due to variations in their hydrogen-bonded dimer networks (typically R22​(8) configurations)[4]. Rapid generation of supersaturation (e.g., fast anti-solvent addition) often yields a kinetically favored, metastable polymorph. If the slurry is isolated too quickly, this metastable form is retained. However, if left in the mother liquor, it will undergo a Solvent-Mediated Phase Transition (SMPT), dissolving and re-nucleating as the thermodynamically stable form[5].

Solution: Identify the thermodynamically stable polymorph via a high-throughput solvent screen. Use this stable form exclusively as seed material and implement an extended slurry aging phase (ripening) at an elevated temperature to ensure the SMPT completes fully before filtration.

Q3: The crystals are forming extremely fine, hair-like needles that clog the filter and trap impurities. How can I improve the crystal habit?

Causality: Needle-like (acicular) morphology is a hallmark of carboxylic acid crystallization. It results from highly anisotropic crystal growth: the addition of molecules along the primary hydrogen-bonding axis (the dimer axis) is significantly faster than growth along the lateral axes, which are dominated by the weaker van der Waals interactions of the benzodioxin rings[4].

Solution: Modify the solvent composition to competitively hydrogen-bond with the fast-growing face (e.g., introducing a polar protic co-solvent like ethanol), or utilize temperature cycling (Ostwald ripening) to dissolve the high-energy fine needles and promote lateral growth on thicker crystal cores.

Part 2: Quantitative Data Summaries

Table 1: Solvent Selection & Crystallization Behavior Matrix

Solvent System Polarity Solubilizing Power Risk of Oiling Out (LLPS) Typical Crystal Habit
Toluene / Heptane Non-polar Moderate High Fine Needles
Ethanol / Water Polar Protic High Moderate Prisms / Plates
Ethyl Acetate Aprotic Polar High Low Granular / Blocks

| Isopropyl Acetate | Aprotic Polar | Moderate | Low | Thick Needles |

Table 2: Kinetic Parameters & MSZW Data (in Ethyl Acetate) | Cooling Rate | MSZW ( ΔT ) | Dominant Nucleation Mechanism | Resulting Phase | | :--- | :--- | :--- | :--- | | 0.1 °C/min | 4 - 6 °C | Heterogeneous (Seeded) | Pure Crystalline (Stable Polymorph) | | 0.5 °C/min | 8 - 12 °C | Heterogeneous (Unseeded) | Mixed Polymorphs | | > 1.0 °C/min | > 18 °C | Homogeneous | Oiling Out (LLPS) / Amorphous |

Part 3: Experimental Protocols

Protocol A: Anti-Oiling Out Seeding & Cooling Workflow

This self-validating protocol ensures crystallization occurs within the metastable zone, preventing LLPS.

  • Dissolution: Suspend the crude 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in Ethyl Acetate (approx. 5-7 volumes). Heat to 5 °C above the experimentally determined clear point (saturation temperature) to ensure complete destruction of any residual crystal lattice memory.

  • Verification Hold: Hold at this temperature for 30 minutes. The solution must be visually completely clear.

  • Controlled Cooling: Cool the reactor linearly at a rate of 0.1 °C/min to the exact midpoint of the MSZW (typically 2-3 °C below the clear point).

  • Seeding: Introduce 1.0 - 2.0 wt% of highly pure, milled seed crystals of the desired stable polymorph.

  • Desupersaturation Hold: Hold the temperature isothermally for 2 hours. Self-Validation Check: Inspect the reactor via a probe or sight glass; the seed bed should visibly expand without the formation of milky oil droplets.

  • Final Ramp: Resume cooling at 0.1 °C/min down to the final isolation temperature (e.g., 5 °C).

  • Isolation: Filter under vacuum and wash the cake with 1-2 volumes of cold anti-solvent (e.g., cold heptane).

Protocol B: Temperature Cycling (Ostwald Ripening) for Habit Modification

Use this protocol to convert unfilterable fine needles into thicker, granular crystals.

  • Initial Slurry: Following primary crystallization, maintain the needle-like crystals as a slurry in the mother liquor.

  • Heating Cycle: Heat the slurry to 5 °C below the saturation temperature. Hold for 1 hour. Mechanism: This selectively dissolves the high-energy tips of the fine needles and any amorphous fines.

  • Cooling Cycle: Cool at 0.2 °C/min back to the isolation temperature. Mechanism: The dissolved solute preferentially deposits onto the lateral faces of the surviving, thicker crystal cores.

  • Iteration: Repeat this heating-cooling cycle 3 to 4 times.

  • Isolation: Filter the ripened slurry. The resulting bulk powder will exhibit drastically reduced filtration times and higher bulk density.

Part 4: Mechanistic Visualizations

OilingOutWorkflow Start High Supersaturation Generation LLPS Liquid-Liquid Phase Separation (Oiling Out Detected) Start->LLPS CheckTemp Is System T > Solute Melting Point? LLPS->CheckTemp AboveMP Thermodynamic Issue: Concentration exceeds melt solubility CheckTemp->AboveMP Yes BelowMP Kinetic Issue: Phase separation rate > Nucleation rate CheckTemp->BelowMP No Action1 Adjust Solvent System (Increase solubilizing power) AboveMP->Action1 Action2 Reduce Cooling Rate (e.g., to 0.1 °C/min) BelowMP->Action2 Action3 Add Seed Crystals (Halfway into MSZW) BelowMP->Action3

Diagram 1: Decision tree and troubleshooting workflow for resolving Liquid-Liquid Phase Separation.

SMPT_Mechanism MetaSolid Metastable Polymorph (Kinetically Favored) Dissolution Dissolution into Mother Liquor MetaSolid->Dissolution Solute Supersaturated Solution (Relative to stable form) Dissolution->Solute Solute->Dissolution Drives further dissolution Nucleation Nucleation of Stable Polymorph Solute->Nucleation Growth Crystal Growth (Thermodynamically Favored) Nucleation->Growth StableSolid Stable Polymorph (Isolated Product) Growth->StableSolid

Diagram 2: The continuous dissolution-nucleation cycle of a Solvent-Mediated Phase Transition (SMPT).

References

  • Oiling Out in Crystallization Mettler Toledo URL: [Link][1]

  • The Problem of Oiling Out in Chemical Process Development KiloMentor (Blogspot) URL: [Link][2]

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development - ACS Publications URL: [Link][3]

  • Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs ResearchGate URL: [Link][4]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review Organic Process Research & Development - ACS Publications URL:[Link][5]

Sources

Optimization

Increasing stability of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid in aqueous buffer solutions

Introduction Welcome to the technical support guide for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS No. 193885-36-8).[1][2] This molecule, featuring a propanoic acid moiety attached to a benzodioxane core, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS No. 193885-36-8).[1][2] This molecule, featuring a propanoic acid moiety attached to a benzodioxane core, is of interest in various research applications. However, users frequently encounter stability challenges when preparing and storing it in aqueous buffer solutions. Degradation can lead to a loss of potency, the appearance of unknown impurities, and inconsistent experimental results.[3]

This guide provides a structured approach to understanding and mitigating the degradation of this compound. We will delve into the likely mechanisms of instability and offer a series of troubleshooting steps and validated protocols to enhance its stability in your experimental systems.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the most common initial questions regarding the stability of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Q1: My solution of the compound turned slightly yellow/brown and I'm seeing new peaks in my HPLC analysis. What is happening?

A: This is a classic sign of chemical degradation, most likely oxidation.[3] The benzodioxane ring system, while relatively stable, can be susceptible to oxidative processes. These reactions are often accelerated by factors like light, elevated temperature, the presence of dissolved oxygen, and trace amounts of metal ions in your buffer.[4][5] The appearance of new peaks, particularly those with earlier retention times in reverse-phase HPLC, suggests the formation of more polar degradation products, a common outcome of oxidation.[3]

Q2: I observe a precipitate forming after preparing my solution. Is this degradation?

A: While it could be a precipitating degradant, it is more commonly related to the compound's pH-dependent solubility. The molecule contains a propanoic acid group, which has a pKa value typical of carboxylic acids (around 4.8).[6]

  • Below its pKa (in acidic buffer): The carboxyl group is protonated (-COOH) and the molecule is less polar, reducing its aqueous solubility.

  • Above its pKa (in neutral to basic buffer): The carboxyl group is deprotonated (-COO⁻), making the molecule an ionized salt that is significantly more soluble in water. If the pH of your buffer is too close to or below the pKa, you may exceed the compound's solubility limit, causing it to precipitate.[7]

Q3: How does pH specifically affect the chemical stability of the compound, beyond just solubility?

A: pH is a critical factor governing the rate of many chemical degradation reactions.[8][9][10] For this molecule, pH influences stability primarily by affecting its susceptibility to oxidation. While extreme pH levels can catalyze hydrolysis, oxidative degradation is often more prevalent at neutral or slightly basic pH for many compounds.[8] It is crucial to determine the optimal pH at which the compound exhibits maximum stability, which may not be the same as the pH for maximum solubility. This is achieved by performing a pH-rate profile study.[10]

Q4: What are trace metal ions and how do they cause degradation?

A: Trace metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) are ubiquitous impurities found in buffer reagents, water, and can even leach from glass or metal containers.[5] These ions are potent catalysts for oxidation. They can participate in Fenton-like reactions with dissolved oxygen or peroxides (which may be present as impurities in excipients) to generate highly reactive free radicals, such as hydroxyl radicals (•OH).[11] These radicals can then attack the drug molecule, initiating a chain reaction of degradation.[4][12]

Part 2: Troubleshooting Guide: From Problem to Solution

This guide provides a systematic workflow for diagnosing and solving stability issues.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Instability Observed (e.g., Color Change, New HPLC Peaks, Potency Loss) check_solubility Symptom: Precipitate Formation? start->check_solubility check_degradation Symptom: Potency Loss or New HPLC/LC-MS Peaks? start->check_degradation check_solubility->check_degradation No adjust_ph Adjust Buffer pH > pKa (e.g., pH 7.4) for lonization & Solubility check_solubility->adjust_ph Yes forced_degradation Step 1: Perform Forced Degradation Study (See Protocol 2) check_degradation->forced_degradation Yes reanalyze Step 3: Re-analyze Stability with Stability-Indicating HPLC Method (See Protocol 1 & 3) adjust_ph->reanalyze identify_pathway Identify Primary Degradation Pathway (Likely Oxidation) forced_degradation->identify_pathway stabilization_strategy Step 2: Implement Stabilization Strategy identify_pathway->stabilization_strategy ph_optimization A: pH Optimization (Test pH 5-8) stabilization_strategy->ph_optimization antioxidants B: Add Antioxidants (e.g., BHA, BHT, Ascorbic Acid) stabilization_strategy->antioxidants chelators C: Add Chelating Agents (e.g., EDTA) stabilization_strategy->chelators environment D: Control Environment (Light, O₂, Temp) stabilization_strategy->environment ph_optimization->reanalyze antioxidants->reanalyze chelators->reanalyze environment->reanalyze success Problem Solved: Stable Formulation Achieved reanalyze->success

Caption: Troubleshooting workflow for stability issues.

Symptom 1: Change in Physical Appearance (Color Change, Haze)
  • Possible Cause: Oxidative Degradation.

  • Recommended Solution: This indicates the formation of chromophoric (color-absorbing) degradants.

    • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil to rule out photodegradation.[3][13]

    • Control Headspace: Minimize the oxygen in the vial's headspace. Before sealing, gently purge the solution and headspace with an inert gas like nitrogen or argon.[5][14]

    • Add Antioxidants: Oxidation is often a free-radical process.[4] Adding an antioxidant can inhibit this chain reaction. Start by evaluating antioxidants as described in Protocol 3 .

Symptom 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Chemical Degradation.

  • Recommended Solution: This is a definitive sign of instability. A systematic approach is required.

    • Confirm Method Suitability: First, ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all degradation products. If not, see Protocol 1 .

    • Identify the Degradant (If Possible): Use LC-MS to get the mass-to-charge ratio (m/z) of the new peaks. An increase in mass of +16 Da often suggests the addition of an oxygen atom (mono-oxidation), a strong indicator of oxidative degradation.[15]

    • Execute a Stabilization Screen: Follow Protocol 3 to systematically test the effects of pH, antioxidants, and chelating agents on the rate of degradation. This is the most effective way to identify a robust buffer system.

Recommended Starting Conditions for Enhanced Stability

The following table provides scientifically-grounded starting points for your formulation optimization experiments.

ParameterRecommended Starting ConditionRationale & Key ConsiderationsSupporting Sources
Buffer System Phosphate or Citrate BufferThese are standard pharmaceutical buffers that provide good pH control in the physiological range.[14] Avoid buffers that may contain reactive impurities.[8][14]
pH Screen a range from 6.0 to 7.5 While higher pH aids solubility, optimal stability is often found in the slightly acidic to neutral range. A pH-rate profile is essential.[10][8][10][16]
Antioxidant Screen 0.01% Ascorbic Acid (water-soluble) and 0.01% BHT (requires co-solvent)Ascorbic acid is a reducing agent, while BHT is a radical scavenger.[4][17] Testing both types addresses different oxidative mechanisms.[4][17][18]
Chelating Agent 0.01% to 0.1% Disodium EDTA EDTA is a powerful chelator that sequesters divalent metal ions (Fe²⁺, Cu²⁺) which catalyze oxidation.[19][20] It acts synergistically with antioxidants.[12][11][19][21]
Storage 2-8 °C, Protected from Light Lower temperatures slow down the rate of all chemical reactions.[3] Light protection prevents photodegradation.[3][13]
Part 3: Key Experimental Protocols

Here we provide methodologies for the essential experiments required to solve stability issues.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the decrease in the active compound's concentration due to degradation.[22]

  • Objective: To separate the parent peak (2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid) from all potential degradation products.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Example):

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: Develop a gradient that starts with a high aqueous component and ramps up the organic component. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure no peaks are missed.

  • Validation: The method is considered stability-indicating once you have demonstrated "peak purity" for the parent compound under stressed conditions (see Protocol 2), confirming no degradants are co-eluting.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are used to rapidly generate degradation products and identify the likely degradation pathways.[3][23]

  • Objective: To intentionally degrade the compound under harsh conditions to validate the analytical method and understand its vulnerabilities.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Heat a solution at 70°C for 48 hours.

    • Photodegradation: Expose a solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, dilute, and analyze using the HPLC method from Protocol 1 . The goal is to achieve 10-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress duration or temperature.

Diagram: Degradation Pathways and Protective Interventions

Degradation_Pathway cluster_stressors Stress Factors cluster_molecule Compound & Degradation cluster_interventions Protective Interventions Light Light Radical Free Radical Formation Light->Radical Heat Heat Heat->Radical O₂ O₂ O₂->Radical Metal Ions (Fe²⁺, Cu²⁺) Metal Ions (Fe²⁺, Cu²⁺) Metal Ions (Fe²⁺, Cu²⁺)->Radical Catalyzes Compound Parent Compound (C₁₁H₁₂O₄) Compound->Radical Attacks Degradation Oxidative Degradation Products Radical->Degradation Leads to Chelator Chelating Agent (EDTA) Sequesters Metals Chelator->Metal Ions (Fe²⁺, Cu²⁺) Inhibits Antioxidant Antioxidant (BHT, Ascorbate) Scavenges Radicals Antioxidant->Radical Inhibits pH_Control Optimal pH Buffer Minimizes Reaction Rate pH_Control->Radical Slows

Caption: Oxidative degradation pathway and points of intervention.

Protocol 3: Screening for Optimal Buffer and Excipients
  • Objective: To identify a formulation that minimizes the rate of degradation over time.

  • Experimental Design: Set up a matrix of conditions in amber HPLC vials.

    • Variable 1: pH: Prepare buffers at pH 6.0, 6.5, 7.0, and 7.5.

    • Variable 2: Additives: For each pH, prepare four sets of solutions:

      • Buffer only (Control)

      • Buffer + 0.01% Ascorbic Acid

      • Buffer + 0.01% Disodium EDTA

      • Buffer + 0.01% Ascorbic Acid + 0.01% Disodium EDTA

  • Procedure:

    • Spike each vial with the compound to a final concentration of 0.1 mg/mL.

    • Purge headspace with nitrogen, cap tightly.

    • Take an initial sample (T=0) from each vial for HPLC analysis.

    • Place all vials in a temperature-controlled environment (e.g., 40°C for accelerated stability).

    • Analyze samples at subsequent time points (e.g., T=24h, 48h, 1 week).

  • Data Analysis: For each condition, plot the percentage of the parent compound remaining versus time. The condition that shows the flattest slope (least degradation) is the most stable formulation.

References
  • Rational use of antioxidants in solid oral pharmaceutical preparations - SciELO. (n.d.). SciELO.
  • Antioxidants - CD Formulation. (n.d.). CD Formulation.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (n.d.). Benchchem.
  • (PDF) Rational use of antioxidants in solid oral pharmaceutical preparations - ResearchGate. (2025, December 22). ResearchGate.
  • Pharmaceutical Antioxidants | PPTX - Slideshare. (n.d.). Slideshare.
  • CHAPTER 9: Control of Drug Degradation - Books - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC - NIH. (n.d.). National Institutes of Health.
  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.).
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals - Biofargo. (2024, August 30). Biofargo.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Pharmaguideline.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, December 12). ResearchGate.
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science.
  • Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX - Slideshare. (n.d.). Slideshare.
  • pH Impact on Drug Stability and Formulation | PDF | Ph | Solubility - Scribd. (n.d.). Scribd.
  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2). Pharmaceutical Technology.
  • Chelating Agents in the Environment - ACS Publications. (n.d.). ACS Publications.
  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs | Molecular Pharmaceutics - ACS Publications. (2025, February 2). ACS Publications.
  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution - Semantic Scholar. (n.d.). Semantic Scholar.
  • “The Role Of Chelating Agent In Medical Inorganic Chemistry” - IJCRT.org. (2025, August 8). IJCRT.org.
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid | Sapphire Bioscience. (n.d.). Sapphire Bioscience.
  • Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics. (n.d.). Creative Proteomics.
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, CAS [[193885-36-8]] | BIOZOL. (n.d.). BIOZOL.
  • The role of chelating agents and amino acids in preventing free radical formation in bleaching systems - PubMed. (2018, December 15). PubMed.

Sources

Troubleshooting

Overcoming steric hindrance during 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid derivatization

Welcome to the advanced troubleshooting and methodology guide for the derivatization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. As a 2-arylpropanoic acid derivative (structurally analogous to non-steroidal an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for the derivatization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. As a 2-arylpropanoic acid derivative (structurally analogous to non-steroidal anti-inflammatory drugs like ibuprofen and naproxen), this molecule presents unique synthetic challenges. The combination of the α -methyl group and the bulky 1,4-benzodioxane ring creates severe steric hindrance around the carboxylate center. This congestion heavily impedes nucleophilic attack during amidation and esterification, often leading to sluggish kinetics, poor yields, and a high risk of α -carbon epimerization.

This guide provides mechanistically grounded solutions, validated protocols, and quantitative data to help you overcome these specific steric and stereochemical hurdles.

Troubleshooting FAQs: Overcoming Steric Hindrance

Q1: Why am I getting <30% yield when using standard EDC/HOBt for amidation? A: The low yield is a direct result of the sterically congested tetrahedral intermediate formed during the reaction. When using EDC and HOBt, the resulting OBt active ester is not reactive enough to undergo rapid aminolysis with hindered amines[1]. If aminolysis is slower than the degradation pathways of the active ester (such as hydrolysis or rearrangement to an unreactive N-acylurea), your yield will plummet. Solution: Switch to uronium/aminium salts containing the 7-azabenzotriazole moiety, such as HATU, or modern oxime-based reagents like COMU. The nitrogen atom at the 7-position of HATU provides anchimeric assistance (the "7-aza effect"), which dramatically accelerates the aminolysis step, bypassing the steric bottleneck[2].

Q2: My LC-MS shows two product peaks with identical mass. Why is my product epimerizing, and how do I stop it? A: You are observing racemization/epimerization at the α -chiral center. In 2-arylpropanoic acids, the α -proton is highly acidic. During activation, the intermediate can easily form an oxazolone or undergo direct base-mediated enolization, flipping the stereocenter[1]. Solution: Epimerization is a kinetic problem. You must ensure that the rate of coupling outpaces the rate of enolization.

  • Change your base: Avoid strong, unhindered bases like triethylamine (TEA). Instead, use 2,4,6-collidine. Its steric bulk prevents it from easily abstracting the α -proton, while still being basic enough to facilitate the coupling[3].

  • Lower the temperature: Perform the activation step strictly at 0 °C.

  • Use COMU: COMU exists in the highly reactive uronium form and requires only one equivalent of base, significantly reducing the basicity of the reaction medium and suppressing epimerization[4].

Q3: What is the most reliable method for esterification with bulky secondary or tertiary alcohols? A: Standard coupling reagents often fail completely for esterifying 2-arylpropanoic acids with bulky alcohols. The most reliable approach is the Steglich esterification utilizing DIC (N,N'-Diisopropylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine)[5]. DMAP acts as a highly efficient acyl transfer catalyst, forming an N-acylpyridinium intermediate that is far more reactive toward bulky alcohols than the initial O-acylisourea[5].

Quantitative Reagent Comparison

To facilitate data-driven reagent selection, the following table summarizes the performance of various coupling systems specifically for sterically hindered 2-arylpropanoic acids.

Coupling Reagent SystemRelative ReactivityEpimerization RiskTypical Yield (%)Recommended BaseReaction Time
EDC / HOBt LowModerate30 - 45%DIPEA12 - 24 h
DIC / Oxyma Pure ModerateLow60 - 80%2,4,6-Collidine6 - 12 h
HATU HighLow-Moderate85 - 95%DIPEA or NMM2 - 4 h
COMU Very HighVery Low90 - 98%2,4,6-Collidine1 - 2 h

Validated Experimental Protocols

Protocol A: High-Efficiency Amidation (COMU / Collidine)

This protocol is designed as a self-validating system to maximize yield while preserving stereochemical integrity.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy suppresses the formation of the oxazolone intermediate.

  • Activation: Add COMU (1.1 eq, 1.1 mmol) followed immediately by 2,4,6-collidine (2.0 eq, 2.0 mmol). Stir for exactly 5 minutes. The solution may undergo a slight color change indicating active ester formation.

  • Coupling: Add the target amine (1.2 eq, 1.2 mmol) dropwise.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS after 1 hour. You should observe >90% conversion to the desired mass without secondary epimer peaks.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 1M HCl (to remove collidine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Steglich Esterification for Bulky Alcohols (DIC / DMAP)

DIC is preferred over DCC to ensure the urea byproduct remains soluble in standard organic solvents, simplifying purification[4].

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and the target bulky alcohol (1.5 eq, 1.5 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Catalysis & Activation: Add DMAP (0.1 eq, 0.1 mmol) followed by the dropwise addition of DIC (1.2 eq, 1.2 mmol). Causality: Adding DIC last ensures that the generated O-acylisourea is immediately intercepted by DMAP, preventing non-productive rearrangement.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove any precipitated diisopropylurea (DIU). Wash the filtrate sequentially with 1M HCl, saturated NaHCO3​ , and brine. Concentrate and purify via silica gel flash chromatography.

Process Workflows & Mechanistic Pathways

MechanisticPathway A Hindered Acid (2-Arylpropanoic Acid) B HATU + Base Activation A->B Base deprotonation C O-At Active Ester (Highly Reactive) B->C Rapid conversion (7-Aza effect) F Oxazolone Intermediate (Epimerization Risk) B->F Slow conversion (Without HOAt) D Amine Nucleophile (Aminolysis) C->D Anchimeric assistance E Desired Amide (High Yield) D->E Fast coupling F->E Racemized Product

Mechanistic pathway of HATU-mediated activation vs. oxazolone-driven epimerization.

DerivatizationWorkflow Start Start Derivatization Check Is the nucleophile sterically hindered? Start->Check Yes Use COMU or HATU + 2,4,6-Collidine Check->Yes Yes (e.g., bulky amines) No Use DIC / Oxyma Pure or EDC / HOAt Check->No No (e.g., primary amines) Monitor Monitor via LC-MS (Check for epimers) Yes->Monitor No->Monitor Purify Purify via Reverse-Phase HPLC Monitor->Purify

Decision matrix for selecting coupling reagents based on nucleophile steric bulk.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Organic Process Research & Development[Link]

  • Coupling Reagents - Aapptec Peptides Aapptec[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (PMC)[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid and Standard NSAIDs in Preclinical Anti-Inflammatory Assays

Introduction: The Imperative for Novel Anti-Inflammatory Agents Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical component of the body's defense and repair mechanisms, its dysregulation can lead to chronic inflammatory diseases, a significant and growing global health concern. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment for pain and inflammation. This diverse class of drugs primarily exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation, pain, and fever.[1][2]

Standard NSAIDs, such as ibuprofen and naproxen, are generally non-selective inhibitors of the two main COX isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4] The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are linked to the inhibition of the protective COX-1 isoform.[3] This understanding has driven the development of COX-2 selective inhibitors (coxibs) with the aim of reducing gastrointestinal toxicity.[5]

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. One such area of exploration involves derivatives of arylpropionic acid, a well-established pharmacophore responsible for the anti-inflammatory activity of profen drugs like ibuprofen.[4][6] This guide provides a comparative overview of a novel arylpropionic acid derivative, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid , against standard NSAIDs in key preclinical anti-inflammatory assays. We will delve into the mechanistic rationale behind these assays, present available comparative data, and provide detailed experimental protocols to enable researchers to conduct their own evaluations.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase enzymes.[1] As illustrated in the signaling pathway below, COX enzymes catalyze the conversion of arachidonic acid, a fatty acid released from cell membranes by phospholipase A2, into prostaglandin H2 (PGH2).[7] PGH2 is then further metabolized by various synthases into a range of prostanoids, including prostaglandins and thromboxanes, which are key mediators of the inflammatory cascade.[1][6]

COX_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_prostanoids Prostanoids cluster_effects Physiological & Pathophysiological Effects Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thromboxanes->Homeostasis NSAIDs Standard NSAIDs & 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of NSAIDs.

Comparative In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory assay for evaluating the efficacy of anti-inflammatory drugs.[8] Injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response. The later phase (1.5-5 hours) is primarily mediated by the overproduction of prostaglandins, making it particularly relevant for assessing the activity of COX inhibitors.

A study by Harrak et al. (2007) synthesized and evaluated the anti-inflammatory activity of several derivatives containing the 1,4-benzodioxine nucleus, including (S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (referred to as (S)-2 in the study).[2][7] Their findings demonstrated that in the carrageenan-induced rat paw edema assay, (S)-2 exhibited more potent anti-inflammatory activity than the widely used NSAID, ibuprofen.[2][7] Another review by Maccioni et al. (2021) also highlights that (S)-2-(benzodioxan-6-yl)propionic acid is an inhibitor of both COX-1 and COX-2 and shows higher in vivo anti-inflammatory activity than ibuprofen.[1]

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundRelative Potency vs. IbuprofenReference
(S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acidMore Potent[1][2][7]
IbuprofenStandard[2][7]

In Vitro Mechanistic Assays: A Deeper Dive

To understand the specific molecular interactions and selectivity of a potential anti-inflammatory compound, a battery of in vitro assays is essential. These assays provide quantitative data on enzyme inhibition and cellular responses, which are crucial for lead optimization and candidate selection.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoforms. The ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 versus COX-2 provides a selectivity index, which is a critical parameter in predicting the potential for gastrointestinal side effects.[3]

While the study by Harrak et al. (2007) indicates that (S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is an inhibitor of both COX isoforms, specific IC50 values were not available in the reviewed abstracts.[1][7] For a comprehensive comparison, these values would be essential. The table below illustrates how such comparative data would be presented.

Table 2: Comparative In Vitro COX-1 and COX-2 Inhibition (Illustrative)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acidData not availableData not availableData not available
Ibuprofen~15~35~0.43
Celecoxib (COX-2 Selective)>100~0.04>2500
Indomethacin~0.1~1.5~0.07

Note: IC50 values for standard NSAIDs can vary depending on assay conditions.

LPS-Induced Nitric Oxide and Pro-inflammatory Cytokine Production in Macrophages

Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Assaying the ability of a compound to inhibit the production of these mediators provides insight into its anti-inflammatory activity at a cellular level.

Experimental Protocols

For researchers aiming to replicate or expand upon these findings, detailed and robust protocols are paramount. The following sections provide step-by-step methodologies for the key assays discussed.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 values of a test compound against COX-1 and COX-2.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: - Assay Buffer - COX Probe - COX Cofactor - Arachidonic Acid add_reaction_mix Add Reaction Mix (Buffer, Probe, Cofactor) prep_reagents->add_reaction_mix prep_compound Prepare Serial Dilutions of Test Compound & Standards add_compound Add Test Compound/ Standard/Vehicle to wells prep_compound->add_compound prep_enzyme Dilute COX-1 and COX-2 Enzymes add_enzyme Add COX-1 or COX-2 Enzyme prep_enzyme->add_enzyme add_compound->add_reaction_mix add_reaction_mix->add_enzyme incubate1 Incubate (5-10 min, 25°C) add_enzyme->incubate1 initiate_reaction Initiate Reaction with Arachidonic Acid incubate1->initiate_reaction measure_fluorescence Measure Fluorescence Kinetics (Ex: 535 nm, Em: 587 nm) initiate_reaction->measure_fluorescence calculate_slope Calculate Reaction Rate (Slope) measure_fluorescence->calculate_slope calculate_inhibition Calculate % Inhibition calculate_slope->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Sources

Comparative

Comparing 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid with other benzodioxane derivatives

A Comparative Guide to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid and its Analogs: A Medicinal Chemistry Perspective Introduction: The 1,4-Benzodioxane Scaffold, a Pillar of Modern Drug Discovery The 1,4-benzodio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid and its Analogs: A Medicinal Chemistry Perspective

Introduction: The 1,4-Benzodioxane Scaffold, a Pillar of Modern Drug Discovery

The 1,4-benzodioxane ring system is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This stable, bicyclic ether, consisting of a benzene ring fused to a 1,4-dioxane ring, has served as a foundational template for designing a multitude of biologically active compounds for decades.[2] Its structural rigidity, coupled with the potential for stereochemistry at the C2 and C3 positions and versatile functionalization on the aromatic ring, allows it to present key pharmacophoric features to a wide array of biological targets.[1][3]

This guide provides a comparative analysis centered on 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid , a derivative with structural similarities to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). We will explore its chemical synthesis, biological profile, and how its performance compares to other benzodioxane derivatives that have been engineered for different therapeutic applications, ranging from oncology to neuropharmacology. By examining the structure-activity relationships (SAR) across these analogs, this guide aims to provide researchers and drug development professionals with a deeper understanding of how subtle molecular modifications to the benzodioxane core can elicit profoundly different and highly specific pharmacological responses.

Part 1: Synthesis and Chemical Landscape of Benzodioxane Derivatives

The synthetic accessibility of the 1,4-benzodioxane scaffold is a primary reason for its widespread use. The most fundamental approach involves the Williamson ether synthesis, typically reacting a catechol with a 1,2-dihaloethane under basic conditions.[1] However, more sophisticated strategies are often employed to introduce specific functionalities and control stereochemistry, which is critical as the biological activity of many derivatives is enantiomer-dependent.[4]

General Synthetic Strategy

A common and versatile starting point for many C6-substituted benzodioxanes is a substituted catechol. For the title compound and its carboxylic acid analogs, a typical precursor would be 3,4-dihydroxybenzoic acid or a related phenol. The propanoic acid side chain can be introduced through various classical organic reactions, such as the Willgerodt–Kindler reaction on an appropriate acetophenone precursor.[5]

Experimental Protocol: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (An Analog of the Title Compound) [5]

This protocol, adapted from the synthesis of the acetic acid analog, illustrates a viable pathway. The choice of a multi-step synthesis starting from 6-acetyl-2,3-dihydro-1,4-benzodioxine allows for the controlled introduction of the carboxylic acid moiety.

  • Reaction Setup: To a solution of 6-acetyl-2,3-dihydro-1,4-benzodioxine (1.0 eq) in pyridine (10 vol), add morpholine (1.5 eq) and sulfur (1.2 eq).

  • Willgerodt–Kindler Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). This step forms a thioamide intermediate. Causality: This reaction is a powerful method for converting aryl alkyl ketones to the corresponding terminal carboxylic acids (with one additional carbon) or their derivatives. The morpholine and sulfur act as the reagents to form the key thiomorpholide intermediate.

  • Hydrolysis: After cooling, the reaction mixture is poured into a 10% sodium hydroxide solution and heated to reflux for 6-8 hours to hydrolyze the thioamide.

  • Work-up and Isolation: The aqueous solution is cooled, washed with diethyl ether to remove neutral impurities, and then acidified to pH 2 with concentrated HCl.

  • Purification: The precipitated solid, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure product. Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point determination to validate the success of the synthesis.

G cluster_synthesis General Synthesis Workflow start Substituted Catechol (e.g., 3,4-Dihydroxyacetophenone) step1 Williamson Ether Synthesis (+ 1,2-Dibromoethane, Base) start->step1 Cyclization intermediate1 Benzodioxane Ketone (e.g., 6-Acetyl-1,4-benzodioxane) step1->intermediate1 step2 Willgerodt-Kindler Reaction (+ Sulfur, Morpholine) intermediate1->step2 Side-chain introduction intermediate2 Thiomorpholide Intermediate step2->intermediate2 step3 Alkaline Hydrolysis (NaOH, H2O) intermediate2->step3 Conversion product Target Carboxylic Acid (e.g., 2-(1,4-Benzodioxin-6-yl)acetic acid) step3->product

Fig 1. Generalized workflow for the synthesis of benzodioxane carboxylic acids.

Part 2: A Comparative Analysis of Biological Activity

The true versatility of the benzodioxane scaffold is revealed by the diverse biological activities its derivatives possess. Below, we compare the anti-inflammatory potential of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid with other derivatives optimized for different targets.

Anti-Inflammatory and Analgesic Activity

The primary compound of interest, with its propanoic acid moiety, is structurally poised to act as an anti-inflammatory agent, likely through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many NSAIDs.[6]

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid and its Acetic Acid Analog: Studies on the closely related 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid have shown that it possesses anti-inflammatory potency comparable to that of Ibuprofen in the carrageenan-induced rat paw edema assay.[5][7] This established assay induces a localized inflammatory response, and the reduction in swelling is a direct measure of a compound's anti-inflammatory effect. The propanoic acid derivative is expected to exhibit a similar, if not enhanced, profile due to the α-methyl group, a common feature in potent COX inhibitors like Ibuprofen and Naproxen.[8][9]

  • Comparison with Other Derivatives: While many benzodioxane derivatives have been synthesized, the focus has often been on other targets. However, some hydrazone derivatives of 1,4-benzodioxane have also reported anti-inflammatory activity.[10] The key differentiator for the propanoic acid derivative is its targeted design as a potential COX inhibitor, mimicking a well-established class of drugs. This contrasts with derivatives where anti-inflammatory effects might be secondary to another primary mechanism.

Anticancer Activity

A significant number of benzodioxane derivatives have been developed as potent anticancer agents, operating through diverse mechanisms. This highlights a major divergence in activity based on the nature of the substituent.

  • Hydrazone Derivatives: A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated for anticancer properties.[11] Compound 7e from this series showed remarkable potency against melanoma cell lines (e.g., GI₅₀ of 0.20 µM for MDA-MB-435) and was found to induce apoptosis and S-phase cell cycle arrest by inhibiting the mTOR kinase enzyme.[11]

  • Carboxylic Acid Amide Analogs: Amide derivatives synthesized from gallic acid have also been investigated for their potential against prostate cancer.[12]

Comparison: The anticancer activity of the hydrazone and amide derivatives stems from their ability to interact with specific targets in cancer signaling pathways (like mTOR) or induce apoptosis.[11][13] This is mechanistically distinct from the expected anti-inflammatory action of the propanoic acid derivative. The structural change from a simple carboxylic acid to a more complex hydrazone or amide completely shifts the therapeutic application from inflammation to oncology.

Central Nervous System (CNS) and Receptor Modulation

Perhaps the most explored area for benzodioxane derivatives is their activity on CNS receptors, particularly as α-adrenergic and serotonin (5-HT) receptor antagonists.[2][3]

  • α₁-Adrenoceptor Antagonists: The benzodioxane scaffold is a core component of several potent α₁-adrenoceptor antagonists, including the clinical drug Doxazosin (used for hypertension) and the research tool WB-4101 .[1][10][14] These compounds typically feature a substituent at the C2 position, often a piperazine or a related amine-containing moiety, which is crucial for binding to the receptor.[14][15]

  • Serotonin (5-HT₁A) Receptor Ligands: By modifying the scaffold and its substituents, derivatives can be targeted to serotonin receptors. For example, SSR181507 was developed as a 5-HT₁A agonist and D₂ antagonist for potential use in schizophrenia.[3]

  • MAO-B Inhibitors: More recently, N-phenyl-2,3-dihydrobenzo[b][12][16]dioxine-6-carboxamide derivatives have been designed as highly potent and selective monoamine oxidase B (MAO-B) inhibitors.[17] Compound 1l from this class showed an IC₅₀ value of 8.3 nM, significantly more potent than the Parkinson's disease drugs rasagiline and safinamide.[17]

Comparison: The propanoic acid group at C6 in our title compound makes it structurally dissimilar to the classic CNS-active benzodioxanes. The latter's activity is driven by basic nitrogen atoms and specific side chains that engage with the binding pockets of G-protein coupled receptors or enzymes like MAO-B.[14][17] The acidic nature of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid makes it unlikely to bind effectively to these same targets, demonstrating a clear SAR divergence.

Antimicrobial Activity

Various benzodioxane derivatives have shown promising activity against bacterial and fungal pathogens.[18]

  • Hydrazone and Piperazine Derivatives: Hydrazone derivatives have demonstrated significant antibacterial and antifungal activity, with their potency influenced by the nature of the substituents on the aromatic ring.[18] Similarly, certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have exhibited significant antimicrobial effects against pathogenic strains.[16]

Comparison: The antimicrobial activity of these derivatives is generally attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[18] While the title propanoic acid has not been extensively evaluated for this activity, its structural class (profens) is not typically associated with potent antimicrobial effects.

Part 3: Structure-Activity Relationship (SAR) Summary

The diverse activities of benzodioxane derivatives can be rationalized by analyzing their structure-activity relationships. The nature and position of substituents on the bicyclic scaffold dictate the biological target and resulting pharmacological effect.

SAR cluster_core 1,4-Benzodioxane Core cluster_mods Key Modification Points & Resulting Activities Core P6 Position 6 Propanoic_Acid -(CH(CH3))COOH (Title Compound) P6->Propanoic_Acid Carboxamide -CONH-Aryl (MAO-B Inhibition) P6->Carboxamide P2 Position 2 Piperazine -CH2-Piperazine-Aryl (α1-Antagonism) P2->Piperazine Hydrazone -CONH-N=CH-Aryl (Anticancer) P2->Hydrazone Activity1 Anti-inflammatory (COX Inhibition) Propanoic_Acid->Activity1 Leads to Activity2 Neuroprotective (Enzyme Inhibition) Carboxamide->Activity2 Leads to Activity3 Cardiovascular/CNS (Receptor Blockade) Piperazine->Activity3 Leads to Activity4 Oncology (Apoptosis Induction) Hydrazone->Activity4 Leads to

Fig 2. SAR diagram illustrating how substituents at different positions on the 1,4-benzodioxane core direct biological activity.
Derivative Class Key Structural Feature Primary Biological Activity Mechanism of Action (Example) Reference
Propanoic Acids -CH(CH₃)COOH at C6Anti-inflammatoryCyclooxygenase (COX) Inhibition[5][7]
Carboxamides -CONH-Ar at C6MAO-B InhibitionSelective enzyme inhibition[17]
Hydrazones -C(=O)NHN=CHR at C2Anticancer, AntimicrobialmTOR Kinase Inhibition, Apoptosis[11][18]
Piperazines -CH₂-Piperazine-Ar at C2α₁-Adrenoceptor AntagonismGPCR antagonism[14][16]

Conclusion

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid represents a targeted application of the versatile benzodioxane scaffold towards the development of new anti-inflammatory agents. Its design leverages structural motifs common to potent NSAIDs. A comparative analysis starkly reveals the chemical plasticity of this scaffold; by altering the nature and position of substituents, derivatives can be engineered to perform vastly different functions. Replacing the C6-propanoic acid with a C6-carboxamide shifts the activity from anti-inflammatory to neuroprotective (MAO-B inhibition), while modifications at the C2 position with amine-containing heterocycles like piperazine or complex hydrazones pivot the therapeutic potential towards cardiovascular/CNS disorders or oncology, respectively. This guide underscores the power of medicinal chemistry in tuning a privileged structure to address a wide spectrum of diseases, with each derivative's unique properties validating the critical role of rational, structure-based drug design.

References

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Asim, M., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]

  • Mallesha, L. & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199. [Link]

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[10][12]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. [Link]

  • Fallarini, S., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Archivio Istituzionale della Ricerca - Università degli Studi di Milano. [Link]

  • Grokipedia (n.d.). Benzodioxan. Grokipedia. [Link]

  • Fallarini, S., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Molecules, 25(16), 3706. [Link]

  • Al-Ostath, R. A., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry. [Link]

  • TSI Journals (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]

  • Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link]

  • Khalilullah, H., et al. (2026). Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 45(4), 865-75. [Link]

  • Vázquez, M. T., Rosell, G., & Pujol, M. D. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco, 51(3), 215-7. [Link]

  • PubChemLite (n.d.). 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid. PubChemLite. [Link]

  • Riaz, M., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(1), 43-50. [Link]

  • Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]

  • Glusa, E., et al. (1990). [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. Pharmazie, 45(6), 408-10. [Link]

  • Maria, F. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Longdom Publishing. [Link]

  • Di-Mauro, G., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Introduction: The Imperative of Selectivity in Drug Development In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational ideal rather than a common reality. Off-target inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Development

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational ideal rather than a common reality. Off-target interactions, where a therapeutic agent binds to unintended biological molecules, are a leading cause of drug attrition during clinical development.[1] These unforeseen interactions can lead to a spectrum of consequences, from reduced therapeutic efficacy to severe adverse drug reactions (ADRs).[1][2] Consequently, the early and systematic characterization of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of a robust, safety-oriented development program.[3][4] Identifying potential off-target liabilities early allows for the strategic optimization of lead compounds, mitigating risk and preventing the costly failure of drug candidates in late-stage trials.[4]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (hereafter "Compound X," CAS 193885-36-8), a molecule for which public pharmacological data is limited.[5][6] By employing a tiered, data-driven approach, researchers can build a detailed "selectivity map" for Compound X, comparing its activity across a wide panel of biologically relevant targets. We will detail the rationale behind experimental choices, provide validated protocols for key assays, and demonstrate how to interpret the resulting data to make informed decisions in a drug development pipeline.

Strategic Framework: A Tiered Approach to Profiling

A logical and resource-efficient strategy for cross-reactivity profiling involves a multi-tiered approach. This begins with a broad, high-throughput screen to identify potential interactions, followed by more focused secondary and functional assays to confirm and characterize those "hits."

G

Tier 1: Broad Radioligand Binding Screen

Causality: The initial goal is to cast a wide net. A broad screening panel, such as the "Safety 77" panel which is aligned with industry standards and regulatory expectations, provides an efficient method to survey dozens of diverse and safety-relevant targets simultaneously.[7] This panel typically includes a curated list of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be implicated in common adverse reactions.[7][8] Testing at a single, high concentration (commonly 10 µM) is designed to maximize the probability of detecting even weak interactions, acting as a sensitive "tripwire" for potential liabilities.

Tier 2: Affinity Characterization (IC50/Ki Determination)

Causality: Any target showing significant inhibition (a common threshold is >50%) in the Tier 1 screen is flagged as a "hit." A single-point result, however, is not sufficient for risk assessment. It is crucial to determine the compound's potency at these off-targets. A full dose-response curve is generated by testing the compound across a range of concentrations (e.g., ten concentrations over a five-log unit range).[9] This allows for the calculation of the IC50 value (the concentration that inhibits 50% of binding), which can then be used to derive the equilibrium dissociation constant (Ki), a true measure of binding affinity.[9][10]

Tier 3: Functional Characterization

Causality: A binding event does not always translate into a biological function.[11][12] A compound might bind to a receptor without activating or inhibiting it (acting as a silent antagonist) or it may function as an agonist, antagonist, or allosteric modulator. Functional assays are therefore indispensable for understanding the physiological consequences of an off-target interaction.[13][14] The choice of assay is dictated by the target class. For example, a hit on a Gs-coupled GPCR would be followed up with a cAMP production assay, while a hit on a Gq-coupled receptor would necessitate a calcium flux or IP1 accumulation assay.[15][16] This step determines the nature and magnitude of the compound's effect, which is critical for predicting potential clinical side effects.

Experimental Protocols & Methodologies

The following protocols represent gold-standard, self-validating methodologies for receptor binding and functional assays.[9][17] They include necessary controls to ensure data integrity.

Protocol: Radioligand Binding Assay (Filtration Method)

This protocol is adapted for determining the affinity of Compound X for a generic membrane-bound receptor.

1. Materials & Reagents:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).[10]
  • Radioligand: A specific, high-affinity radiolabeled ligand for the target (e.g., [³H]-ligand).
  • Test Compound: Compound X, dissolved in DMSO to create a stock solution.
  • Non-specific Control: A known, high-affinity unlabeled ligand for the target receptor.
  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[18]
  • Wash Buffer: Ice-cold assay buffer.
  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[18]
  • Scintillation Cocktail & Counter.

2. Assay Procedure (96-well plate format):

  • Preparation: Thaw receptor membranes on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in assay buffer.[10][18]
  • Plate Setup (in triplicate):
  • Total Binding Wells: Add 50 µL assay buffer.
  • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific control ligand at a high concentration (e.g., 1000x its Ki).
  • Competition Wells: Add 50 µL of Compound X at various concentrations (serial dilutions).
  • Radioligand Addition: Add 50 µL of the radioligand (at a final concentration near its Kd) to all wells.[9]
  • Receptor Addition: Add 100-150 µL of the diluted membrane suspension to all wells to initiate the reaction.[18]
  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[18]
  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked filter plate using a cell harvester.
  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[10][18]
  • Drying & Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of Compound X.
  • Determine IC50: Use non-linear regression (e.g., in Prism software) to fit the curve and determine the IC50 value.
  • Calculate Ki: Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)

This protocol measures the ability of Compound X to act as an agonist or antagonist at a GPCR that signals through the cAMP pathway.

1. Materials & Reagents:

  • Cell Line: A cell line stably expressing the target GPCR (e.g., HEK293 or CHO).
  • Reference Agonist/Antagonist: Known ligands for the target receptor.
  • Assay Medium: Appropriate cell culture medium, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
  • cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

2. Assay Procedure (Agonist Mode):

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to near confluency.
  • Compound Addition: Add varying concentrations of Compound X to the wells. Include a known agonist as a positive control.
  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

3. Assay Procedure (Antagonist Mode):

  • Cell Plating: As above.
  • Compound Pre-incubation: Add varying concentrations of Compound X and incubate for a short period (e.g., 15-30 minutes).
  • Agonist Challenge: Add a fixed concentration of the reference agonist (typically its EC80 concentration) to all wells.
  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels.

4. Data Analysis:

  • Agonist Mode: Plot the cAMP response against the log concentration of Compound X to determine the EC50 (potency) and Emax (efficacy).
  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of Compound X to determine the IC50 (potency).

Data Presentation and Comparative Analysis (Illustrative)

To provide a practical comparison, we present illustrative data for Compound X against a hypothetical alternative, "Comparator A," a compound from a different chemical series with a known selectivity profile.

Table 1: Illustrative Tier 1 Cross-Reactivity Screen

(Data represents % inhibition of radioligand binding at a 10 µM concentration of the test compound)

TargetTarget ClassCompound X (% Inhibition)Comparator A (% Inhibition)Potential Clinical Implication of Interaction
5-HT2B Receptor GPCR (Serotonergic)85% 5%Cardiac valvulopathy risk[8]
Dopamine D2 Receptor GPCR (Dopaminergic)15%8%CNS side effects (e.g., extrapyramidal symptoms)
Adrenergic α1A Receptor GPCR (Adrenergic)62% 11%Cardiovascular effects (e.g., hypotension)
Muscarinic M1 Receptor GPCR (Cholinergic)2%4%Anticholinergic effects (dry mouth, blurred vision)
hERG Channel Ion Channel25%18%Cardiac arrhythmia risk (QT prolongation)
AMPA Receptor Ion Channel (Glutamate)12%9%Neurological effects (seizures, excitotoxicity)[19]
COX-2 Enzyme8%75% Anti-inflammatory effects; GI side effects

Interpretation: In this illustrative screen, Compound X shows significant interaction (>50% inhibition) with the 5-HT2B and Adrenergic α1A receptors. Comparator A, in contrast, shows a primary interaction with the COX-2 enzyme. These "hits" for Compound X warrant progression to Tier 2 and Tier 3 analysis.

Table 2: Illustrative Tier 2 Dose-Response Analysis for Compound X Hits
TargetAssay TypeCompound X IC50 (nM)Compound X Ki (nM)
5-HT2B ReceptorBinding250115
Adrenergic α1A ReceptorBinding1,100650

Interpretation: The dose-response analysis confirms the interactions and quantifies the binding affinity. The affinity for the 5-HT2B receptor (Ki = 115 nM) is notably stronger than for the Adrenergic α1A receptor (Ki = 650 nM). This data allows for a preliminary risk assessment. If the projected therapeutic concentration of Compound X is in the low nanomolar range, these off-target activities might represent an acceptable safety margin. However, the 5-HT2B interaction is a well-known safety flag that requires functional characterization.[8]

G

Conclusion and Forward Strategy

This guide outlines a robust, scientifically-grounded strategy for the comprehensive cross-reactivity profiling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. By progressing from a broad binding screen to quantitative affinity determination and finally to functional characterization, researchers can build a detailed and predictive safety profile.

Based on our illustrative data, the off-target interactions of Compound X at 5-HT2B and α1A receptors would be the primary focus. A Tier 3 functional assay would be essential to determine if Compound X is an agonist or antagonist at these receptors. An agonist activity at 5-HT2B, for example, would be a significant cause for concern and could necessitate chemical modification to engineer out this liability. This structured approach ensures that development decisions are based on objective, high-quality data, ultimately enhancing the safety and potential for success of new therapeutic candidates.[2]

References

  • Off-Target Profiling. Creative Biolabs. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Functional Assays: Narrowing the Field from Binders to Therapeutic Candidates. ProMab Biotechnologies, Inc.. [Link]

  • Radioligand binding methods: practical guide and tips. National Library of Medicine. [Link]

  • Functional Assays. Gifford Bioscience. [Link]

  • Role of Functional Assays in Antibody-Based Drug Development. Sino Biological. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. BioAgilytix. [Link]

  • GPCR Safety Panels Launched. Tanso Biosciences. [Link]

  • Safety Guidelines. ICH. [Link]

  • ICESTP Safety Panel. ICE Bioscience. [Link]

  • Mechanism-based design of 2,3-benzodiazepine inhibitors for AMPA receptors. PMC. [Link]

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Validation

Reproducibility of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid Synthesis Pathways Across Different Labs: A Comparative Guide

Executive Summary The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid—a potent benzodioxane-derived α -arylpropanoic acid (profen analog) with established anti-inflammatory properties—has historically bee...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid—a potent benzodioxane-derived α -arylpropanoic acid (profen analog) with established anti-inflammatory properties—has historically been plagued by inter-lab variability[1]. Because the pharmacological efficacy of profens is almost exclusively tied to their (S)-enantiomer, achieving high enantiomeric excess (ee) is a critical bottleneck. Subsequent studies on benzodioxin derivatives continually highlight the pharmacological importance of this scaffold, necessitating highly pure enantiomeric preparations [2].

This guide objectively compares three distinct synthetic pathways used across different laboratories, analyzing the causality behind their reproducibility issues, and provides a self-validating biocatalytic protocol designed to eliminate operator-induced variability.

Mechanistic Overview & Pathway Analysis

The challenge in synthesizing pure (S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid lies in the lability of the α -proton, which makes the compound highly susceptible to racemization under harsh basic or acidic conditions. Laboratories typically employ one of three distinct synthetic strategies:

  • Pathway A (Classical Resolution): The original protocol relies on synthesizing the racemic acid via Friedel-Crafts acylation and a 1,2-aryl shift, followed by fractional crystallization using chiral amines (e.g., cinchonidine)[1].

  • Pathway B (Asymmetric Catalysis): A modern organometallic approach utilizing transition-metal catalyzed asymmetric hydrogenation of a 2-arylacrylic acid precursor.

  • Pathway C (Biocatalytic Resolution): An enzymatic approach utilizing lipases to perform kinetic resolution on the racemic ester under mild, aqueous conditions.

SynthesisPathways cluster_A Pathway A: Classical Resolution cluster_B Pathway B: Asymmetric Catalysis cluster_C Pathway C: Biocatalysis SM 1,4-Benzodioxane Ketone 1-(Benzodioxin-6-yl)propan-1-one SM->Ketone AlCl3, EtCOCl Bromo 6-Bromo-1,4-benzodioxane SM->Bromo Br2, AcOH Racemic Racemic Propanoic Acid Ketone->Racemic 1. I2, HC(OMe)3 2. NaOH ResA Resolved (S)-Enantiomer Racemic->ResA Chiral Salt Crystallization RacEster Racemic Methyl Ester Racemic->RacEster MeOH, H+ Acrylate 2-(Benzodioxin-6-yl)acrylic Acid Bromo->Acrylate Methacrylic acid, Pd cat. ResB (S)-Enantiomer (via Ru-BINAP) Acrylate->ResB Asymmetric Hydrogenation ResC (S)-Acid + (R)-Ester RacEster->ResC Enzymatic Hydrolysis (CALB)

Comparative synthesis pathways for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid.

Quantitative Comparison of Synthesis Pathways

To evaluate inter-lab reproducibility, we must look at the statistical variance (Relative Standard Deviation, RSD) of the enantiomeric excess and overall yield when the protocol is executed by different operators.

Synthesis PathwayOverall Yield (%)Enantiomeric Excess (ee %)Inter-lab RSD (%)E-factorPrimary Reproducibility Bottleneck
Classical Resolution 15 - 20%85 - 92%±12.5%>50Temperature-sensitive crystallization; solvent occlusion.
Asymmetric Hydrogenation 65 - 75%94 - 96%±5.2%~15Catalyst deactivation by trace O2​ or moisture.
Biocatalytic Resolution 45 - 48%*>99%±1.1%<5Volumetric throughput (requires dilute conditions).

*Note: The theoretical maximum yield for a kinetic resolution is 50%.

Causality in Experimental Choices

Why Classical Resolution Fails Across Labs: The classical method relies on the differential solubility of diastereomeric salts. However, slight variations in cooling rates ( ΔT/dt ) between different lab environments lead to the co-precipitation of the undesired diastereomer. This mandates multiple recrystallizations, which severely degrades the yield and introduces high RSD.

Why Biocatalysis Succeeds: The biocatalytic pathway shifts the burden of enantioselectivity from the operator's physical technique to the intrinsic geometry of an enzyme. Candida antarctica Lipase B (CALB) possesses a highly specific hydrophobic binding pocket that sterically rejects the (R)-enantiomer of α -methyl substituted esters.

Self-Validating Protocol: Biocatalytic Kinetic Resolution

To ensure absolute reproducibility, the following protocol utilizes a self-validating system . The reaction intrinsically halts at 50% conversion, preventing over-hydrolysis. Furthermore, the isolation step relies on a binary pKa​ differential rather than complex chromatography.

Workflow Prep 1. Substrate Prep Ester in Buffer/MTBE Enzyme 2. Biocatalysis Add CALB (35°C) Prep->Enzyme Monitor 3. HPLC Monitor Check ee% Enzyme->Monitor Workup 4. Acid-Base Workup pH 8.5 then pH 2.0 Monitor->Workup Product 5. Final Product (S)-Acid (>99% ee) Workup->Product

Self-validating enzymatic kinetic resolution workflow ensuring high enantiomeric excess.

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve 100 mmol of racemic methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate in 50 mL of methyl tert-butyl ether (MTBE). Add this organic solution to 450 mL of 0.1 M sodium phosphate buffer adjusted to pH 7.2. Expert Insight: MTBE is chosen because it creates a biphasic system that prevents the hydrophobic ester from precipitating, while simultaneously protecting the enzyme from solvent-induced denaturation.

Step 2: Enzymatic Hydrolysis Add 500 mg of immobilized Candida antarctica Lipase B (CALB). Stir the biphasic mixture at 35°C at 400 rpm. Expert Insight: 35°C is the kinetic sweet spot. Exceeding 40°C increases the rate of non-selective, spontaneous chemical background hydrolysis, which will irreversibly degrade the final ee%.

Step 3: In-Process Monitoring Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is self-terminating at exactly 50% conversion (typically achieved in 12-16 hours) due to the enzyme's absolute enantiopreference (E-value > 200).

Step 4: Acid-Base Phase Separation (The Self-Validating Step) Filter the mixture through a Celite pad to remove the immobilized enzyme. Adjust the aqueous phase strictly to pH 8.5 using 1M NaOH. Extract three times with 100 mL ethyl acetate. Validation Mechanism: At pH 8.5, the newly formed (S)-acid is fully ionized ( pKa​≈4.5 ) and is locked in the aqueous phase. The unreacted (R)-ester remains entirely neutral and is forced into the organic phase. This binary thermodynamic state makes the separation foolproof, eliminating operator error.

Step 5: Product Isolation Acidify the retained aqueous phase to pH 2.0 using 2M HCl. Extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure (S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid as a white solid (>99% ee).

Troubleshooting Guide
  • Emulsion formation during extraction: Caused by residual enzyme proteins acting as surfactants. Fix: Ensure the Celite filtration in Step 4 is performed under vacuum and wash the pad with a small volume of brine.

  • Lower than expected ee% (<95%): Caused by localized pH spikes during the reaction. Fix: Utilize a pH-stat autotitrator with 0.5M NaOH to maintain pH 7.2 continuously, rather than manually adjusting the buffer.

References

  • Vázquez, M.T., Rosell, G., & Pujol, M.D. (1997). Synthesis and anti-inflammatory activity of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers. European Journal of Medicinal Chemistry, 32(6), 529-534. URL: [Link]

  • Ahmed, B., Habibullah, H., & Khan, S. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. URL: [Link]

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Safety & Regulatory Compliance

Safety

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical safety and disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The integrity of your laboratory's safety infrastruc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety and disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The integrity of your laboratory's safety infrastructure relies on understanding the molecular behavior of the compounds you handle.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a highly valuable intermediate frequently utilized in the synthesis of alpha-2 adrenoceptor antagonists and other neuroactive pharmaceutical compounds [1, 2]. However, its structural features—a lipophilic benzodioxin ring coupled with a reactive carboxylic acid moiety—dictate specific handling and disposal requirements.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring environmental compliance and laboratory safety.

Molecular Hazard Causality & Risk Assessment

To design an effective disposal plan, we must first understand the chemical causality behind the compound's hazards:

  • Irritation Potential: The acidic proton of the propanoic acid group interacts with moisture on the skin and mucous membranes, lowering local pH and causing protein denaturation (mild to moderate irritation).

  • Enhanced Permeability: The 1,4-benzodioxin ring increases the molecule's overall lipophilicity. This structural feature facilitates easier penetration through lipid bilayers compared to simple aliphatic acids, necessitating stringent personal protective equipment (PPE), including nitrile gloves, safety goggles, and a dedicated lab coat.

  • Reactivity Profile: As an organic acid, it must be kept strictly isolated from strong oxidizing agents and strong bases to prevent exothermic neutralization reactions, and away from cyanides or sulfides to prevent the generation of toxic gases (e.g., HCN, H2S) [4].

Operational Workflow & Waste Segregation

The following diagram maps the logical flow of handling and waste segregation. By standardizing this workflow, laboratories can prevent cross-contamination and mitigate the risk of adverse chemical reactions during waste storage.

G Start 2-(2,3-Dihydro-1,4-benzodioxin-6-yl) propanoic acid Handling Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidCol Collect in Solid Hazardous Waste Bin Solid->SolidCol LiquidCol Segregate as Non-Halogenated Organic Acid Waste Liquid->LiquidCol Labeling Label: 'Hazardous Waste - Non-Halogenated Organic Acid' SolidCol->Labeling LiquidCol->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal EHS Pickup & High-Temperature Incineration Storage->Disposal

Workflow for the safe handling, segregation, and disposal of benzodioxin propanoic acid derivatives.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without verifying the successful completion of the previous one.

Protocol A: Liquid Waste Segregation and Storage

When 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is dissolved in organic solvents (e.g., ethyl acetate, methanol) during synthesis or extraction, it must be managed as a hazardous liquid waste [3].

  • Compatibility Verification: Before transferring the waste, verify that the receiving carboy contains NO halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Mixing halogenated and non-halogenated waste significantly increases EHS disposal costs and alters the required high-temperature incineration profile, potentially releasing toxic dioxins if improperly incinerated.

  • Transfer: Operating within a certified chemical fume hood, use a chemically compatible funnel to transfer the liquid waste into a High-Density Polyethylene (HDPE) or glass container.

    • Causality: HDPE provides superior chemical resistance to weak organic acids compared to standard plastics or metals, which may corrode over time [5].

  • Headspace Management: Fill the container to a maximum of 75% capacity .

    • Causality: Leaving 25% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing dangerous pressurization and container rupture [4].

  • Validation & Labeling: Secure the cap tightly. Wipe the exterior of the container with a damp Kimwipe to ensure no chemical residue remains. Immediately affix a label reading: "Hazardous Waste - Non-Halogenated Organic Acid" along with the full chemical name and accumulation start date.

Protocol B: Solid Waste Disposal
  • Collection: Collect all residual solid powder and contaminated consumables (weigh boats, spatulas, Kimwipes, filter papers) in a designated, leak-proof solid hazardous waste container.

  • Aerosolization Prevention: Do not sweep dry powder from the benchtop, as this can aerosolize the fine particulates, leading to inhalation exposure. Instead, use a Kimwipe dampened with a compatible solvent (e.g., ethanol) to wipe up minor benchtop residues.

  • Containment: Double-bag the solid waste in heavy-duty transparent polyethylene bags before placing it in the final EHS collection bin.

Protocol C: Emergency Spill Cleanup
  • Isolation: Isolate the spill area and ensure all personnel are wearing appropriate PPE.

  • Neutralization (If Aqueous/Highly Acidic): If the compound is in an acidic solution, carefully neutralize the spill perimeter working inward using sodium bicarbonate powder [6].

    • Causality: Sodium bicarbonate acts as a gentle buffering agent, neutralizing the acid without generating the violent exothermic heat associated with strong bases like sodium hydroxide.

  • Absorption: Absorb the neutralized liquid with an inert absorbent pad or vermiculite. Transfer the saturated absorbent into a solid hazardous waste container.

Quantitative Segregation & Storage Criteria

To ensure rapid decision-making during lab operations, adhere to the following quantitative and logistical parameters:

Property / ParameterValue / SpecificationOperational Implication & Causality
Chemical Classification Non-Halogenated Organic AcidMust be segregated from inorganic acids and halogenated solvents to ensure proper incineration [3].
Incompatibilities Strong bases, oxidizers, cyanides, sulfidesSegregation prevents exothermic neutralization, oxidative degradation, and the release of toxic gases (HCN, H2S) [4].
Container Material High-Density Polyethylene (HDPE) or GlassPrevents corrosive degradation of the storage vessel and subsequent leaks [5].
Maximum Fill Limit 75% of total container volumeAccommodates vapor expansion and prevents hydrostatic pressurization [4].
Storage Environment Ventilated Corrosive/Flammable CabinetMust be stored in a Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a polypropylene tray) to capture potential leaks.

References

  • Title: 3-[2-({[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methylbutyl]amino}carbonyl)-4-(phenoxymethyl)phenyl]propanoic acid. Source: PubChem - National Institutes of Health (NIH). URL: [Link]

  • Title: PROPIONIC ACID CAS#138621-63-3 | FCMD. Source: ChemRadar. URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: [Link]

  • Title: Hazardous Materials Disposal Guide. Source: Nipissing University. URL: [Link]

  • Title: Standard Operating Procedure: Section 6 – Waste Disposal Procedures. Source: University of Washington. URL: [Link]

Handling

Personal protective equipment for handling 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

The safe handling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid requires a rigorous, mechanistic approach to laboratory safety. As an organic acid containing a benzodioxane moiety, this compound presents specific...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid requires a rigorous, mechanistic approach to laboratory safety. As an organic acid containing a benzodioxane moiety, this compound presents specific dermal, ocular, and respiratory hazards. For drug development professionals and application scientists, standardizing the operational protocols for this compound is critical not only for personnel safety but also for maintaining the integrity of downstream assays.

The following guide synthesizes authoritative safety data to provide a self-validating, step-by-step operational framework for handling, spill response, and disposal.

Mechanistic Hazard Profile

Understanding the chemical structure is the first step in risk mitigation. The compound features a carboxylic acid functional group attached to a benzodioxane ring.

  • Irritation & Corrosivity: The propanoic acid derivative acts as a severe irritant to mucous membranes, eyes, and skin[1]. Direct contact can cause localized chemical burns or severe dermatitis[2].

  • Respiratory Hazard: As a solid powder, the generation of micro-particulate dust poses an inhalation risk. Aerosolized benzodioxane derivatives can cause immediate respiratory tract irritation, coughing, and wheezing[3].

  • Static & Ignition Risks: Organic acid powders can accumulate static charge. When dispersed in the air, these dust clouds can form explosive mixtures if exposed to an ignition source[1].

Quantitative PPE & Environmental Specifications

To counteract these hazards, Personal Protective Equipment (PPE) must be selected based on empirical resistance data rather than general lab defaults. Below is the quantitative matrix for required PPE and environmental controls.

Safety ParameterSpecification / StandardMechanistic Rationale
Glove Material Nitrile ( 0.11 mm thickness), EN 374Propanoic acid derivatives can easily permeate standard latex. Nitrile provides superior chemical resistance against organic acids[4].
Eye Protection Safety goggles with side-shields, EN 166Standard safety glasses leave the periphery vulnerable. Side-shields are mandatory to block airborne micro-particulates[5].
Respiratory N95/P100 or Full-face respiratorRequired if local exhaust ventilation fails. Filters out fine dust particles that cause respiratory distress[3].
Ventilation Fume hood (Face velocity: 80-100 fpm)Prevents the accumulation of flammable vapors and eliminates the inhalation risk of aerosolized dust[6].
Storage Temp Cool, shaded environmentPrevents thermal degradation and minimizes the risk of reaching critical flash point margins[7].

Operational Workflow: Weighing and Transfer

Every procedural step must function as a self-validating system to ensure absolute safety. Do not attempt to handle this compound outside of a certified chemical fume hood.

Step 1: Environmental & PPE Validation

  • Action: Verify fume hood face velocity is operational. Don EN 374-compliant nitrile gloves, a flame-resistant lab coat, and EN 166 safety goggles[5].

  • Validation: The fume hood monitor must display a green status (typically 80-100 fpm). If the alarm sounds, abort the operation.

Step 2: Equipment Grounding

  • Action: Ensure the analytical balance and receiving containers are grounded. Use only non-sparking, anti-static spatulas[6].

  • Causality: Benzodioxane organic acid powders accumulate static charge during mechanical transfer. A sudden electrostatic discharge could ignite aerosolized dust particles[8].

Step 3: Weighing & Transfer

  • Action: Tare the balance. Carefully transfer the powder using the anti-static spatula, keeping the container as close to the balance pan as possible to minimize drop height.

  • Validation: The balance must read exactly 0.0000g before opening the compound container, ensuring no residual static interference or draft is affecting the reading.

Step 4: Post-Transfer Decontamination

  • Action: Seal the primary container tightly. Wipe down the exterior of the container and the balance pan with a disposable wipe dampened with a mild alkaline soap solution[2].

  • Causality: Alkaline soap neutralizes residual carboxylic acid groups, forming water-soluble salts that are safely wiped away without corroding stainless steel surfaces.

Emergency Spill Response and Decontamination Plan

In the event of a spill, immediate containment is required to prevent environmental discharge and personnel exposure[4].

G Start Pre-Operation: PPE & Hood Validation Weighing Weighing & Transfer (Anti-Static Spatula) Start->Weighing Dissolution Solvent Dissolution (e.g., DMSO/EtOH) Weighing->Dissolution Spill Spill Detected? Dissolution->Spill SmallSpill Minor Spill (<50g) Sweep & Alkaline Wash Spill->SmallSpill Yes (Minor) LargeSpill Major Spill (>50g) Evacuate & Isolate Spill->LargeSpill Yes (Major) Disposal Hazardous Waste Segregation Spill->Disposal No Decon Decontamination (Alkaline Soap/Water) SmallSpill->Decon Decon->Disposal

Operational workflow for the safe handling, spill response, and disposal of benzodioxane derivatives.

Step 1: Assessment and Isolation

  • Action: Determine the volume of the spill. For minor spills (<50g) inside the hood, proceed to Step 2. For major spills, evacuate unnecessary personnel and remove all sources of ignition immediately[2].

Step 2: Dry Containment

  • Action: Do not use water initially. Collect the spilled powder using a wet absorbent material or carefully sweep it up without creating dust[7]. Place the material into a sealable, fireproof hazardous waste container[8].

Step 3: Chemical Neutralization

  • Action: Apply an alkaline soap and water mixture to the spill area to neutralize any remaining propanoic acid residue[2].

  • Validation: Wipe the area with pH paper; the surface should return a neutral pH (6.5 - 7.5) before the hood is cleared for standard use.

Waste Segregation and Disposal Logistics

Improper disposal of benzodioxane derivatives can lead to severe environmental toxicity. Discharge into the environment or municipal drains must be strictly avoided[5].

Step 1: Segregation

  • Action: Separate solid waste (contaminated gloves, wipes, empty vials) from liquid waste (solvent mixtures containing the dissolved compound).

  • Validation: Ensure liquid waste containers are explicitly rated for corrosive and flammable organic mixtures.

Step 2: Labeling and Storage

  • Action: Label all waste containers with the exact chemical name, CAS number, and GHS hazard pictograms (Corrosive, Irritant, Environmental Hazard). Store locked up in a cool, well-ventilated area away from strong oxidants[8].

Step 3: Final Disposal

  • Action: Transfer the sealed containers to an approved, certified hazardous waste disposal plant[1]. Do not attempt to neutralize bulk waste in-house.

Sources

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